molecular formula C18H17OSn B13836814 Triphenyltin Hydroxide-d15

Triphenyltin Hydroxide-d15

Cat. No.: B13836814
M. Wt: 383.1 g/mol
InChI Key: NRHFWOJROOQKBK-NLOSMHEESA-N
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Description

Triphenyltin Hydroxide-d15 is a useful research compound. Its molecular formula is C18H17OSn and its molecular weight is 383.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenyltin Hydroxide-d15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyltin Hydroxide-d15 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17OSn

Molecular Weight

383.1 g/mol

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/i3*1D,2D,3D,4D,5D;;

InChI Key

NRHFWOJROOQKBK-NLOSMHEESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].O

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Architecture, Synthesis, and Analytical Application of Triphenyltin Hydroxide-d15

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenyltin Hydroxide-d15 (TPTH-d15) is the fully deuterated isotopologue of the organotin fungicide Fentin Hydroxide. It serves as the critical Internal Standard (IS) for the precise quantification of organotin residues in complex agricultural and environmental matrices. Due to the significant mass shift (+15 Da) and identical physicochemical behavior to the non-labeled analyte, TPTH-d15 effectively corrects for matrix-induced ionization suppression in LC-MS/MS and derivatization variability in GC-MS.

This guide details the molecular structure, a high-purity synthesis pathway utilizing the Kocheshkov redistribution reaction, and a validated analytical workflow for residue monitoring.

Part 1: Molecular Architecture & Isotopic Physics

Structural Specifications

The core structure consists of a central tin (Sn) atom in the +4 oxidation state, bonded to a hydroxyl group and three phenyl rings. In the d15 variant, all 15 hydrogen atoms on the aromatic rings are substituted with deuterium (


).
ParameterSpecification
Chemical Name Triphenyltin Hydroxide-d15
Synonyms Fentin Hydroxide-d15; Hydroxytriphenylstannane-d15
Formula

Molecular Weight ~382.12 g/mol (based on

)
Parent Mass (M+) 367.01 g/mol (non-labeled)
Isotopic Enrichment

98 atom % D
CAS Number 25638-17-9 (Unlabeled Parent) / Labeled variants often vendor-specific
The Tin Isotope Cluster

Researchers must account for the natural isotopic distribution of Tin (


), which has the highest number of stable isotopes of any element (10 stable isotopes).[1]
  • Dominant Isotopes:

    
     (32.5%), 
    
    
    
    (24.2%),
    
    
    (14.5%).
  • Mass Spec Implication: The molecular ion is not a single peak but a distinct cluster. Analytical methods usually target the

    
     isotopologue for maximum sensitivity.
    

Part 2: Synthetic Pathways (The Grignard-Kocheshkov Route)

Synthesis of TPTH-d15 requires strict exclusion of moisture until the final hydrolysis step. The most reliable route involves the formation of Tetraphenyltin-d20 followed by a redistribution reaction (Kocheshkov reaction) to yield the tris-substituted chloride, which is then hydrolyzed.

Reaction Logic
  • Grignard Formation: Bromobenzene-d5 is converted to Phenylmagnesium bromide-d5.

  • Stannylation: Reaction with

    
     yields the fully substituted Tetraphenyltin-d20 (
    
    
    
    ).
  • Kocheshkov Redistribution:

    
     reacts with 
    
    
    
    to selectively produce Triphenyltin chloride (
    
    
    ). This step prevents the formation of mono- and di-substituted byproducts.
  • Hydrolysis: Conversion of the chloride to the hydroxide under basic conditions.

Synthesis Workflow Diagram

G Start Bromobenzene-d5 (C6D5Br) Mg Mg / THF (Inert Atm) Start->Mg Grignard Phenylmagnesium Bromide-d5 Mg->Grignard Tetra Tetraphenyltin-d20 (Ph4Sn-d20) Grignard->Tetra + SnCl4 SnCl4 SnCl4 Redist Kocheshkov Redistribution (+ SnCl4, 200°C) Tetra->Redist Chloride Triphenyltin Chloride-d15 Redist->Chloride Base NaOH / H2O Hydrolysis Chloride->Base Final Triphenyltin Hydroxide-d15 Base->Final

Figure 1: Step-wise synthesis of TPTH-d15 via the Kocheshkov redistribution method to ensure high purity of the tri-substituted species.

Detailed Protocol

Step 1: Preparation of Tetraphenyltin-d20

  • Reagents: Bromobenzene-d5 (4.1 eq), Magnesium turnings (4.1 eq),

    
     (1.0 eq), Anhydrous THF.
    
  • Procedure: Generate the Grignard reagent in THF. Add

    
     dropwise at 0°C. Reflux for 4 hours. Quench with dilute HCl.
    
  • Purification: Recrystallize from chloroform to isolate pure

    
    .
    

Step 2: Redistribution to Triphenyltin Chloride-d15

  • Reagents:

    
     (3 eq), 
    
    
    
    (1 eq).
  • Reaction:

    
    .
    
  • Condition: Heat neat (solvent-free) at 200°C for 2-3 hours. This thermodynamic control favors the tri-substituted product.

Step 3: Hydrolysis

  • Procedure: Dissolve

    
     in ethanol. Add 1M NaOH aqueous solution.
    
  • Isolation: The hydroxide precipitates or is extracted with dichloromethane.

  • Validation:

    
     NMR (should be silent in aromatic region), 
    
    
    
    NMR.

Part 3: Analytical Application (LC-MS/MS)

The primary application of TPTH-d15 is as an internal standard for quantifying fentin hydroxide in food (potatoes, sugar beets) and environmental samples.

The "Scrambling" Problem

Critical Note: Organotins can undergo ligand exchange ("scrambling") in solution, especially in the presence of other organometallics.

  • Solution: Keep stock solutions of TPTH-d15 separate from non-labeled standards until the final spiking step. Use acidified solvents (0.1% Formic Acid) to stabilize the species.

Mass Spectrometry Transitions (MRM)

In ESI+ mode, Triphenyltin Hydroxide typically loses the hydroxyl group and is detected as the triphenyltin cation (


).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
TPTH (Native) 367.0 (

)
197.025Loss of 2 Phenyl rings
TPTH (Native) 367.0351.015Loss of Methane (rare)
TPTH-d15 (IS) 382.1 202.1 25Loss of 2 Phenyl-d5 rings

Note: The mass shift is +15 Da for the precursor and +5 Da for the mono-phenyl product ion.

QuEChERS Extraction Workflow

The following protocol ensures recovery of organotins while minimizing matrix effects.

Workflow Sample Sample Homogenate (10g Soil/Crop) Spike Spike IS: TPTH-d15 (100 ng/mL) Sample->Spike Extract Extraction: 10mL ACN + 1% Formic Acid Spike->Extract Salts Salt Addition: MgSO4 (4g) + NaCl (1g) Extract->Salts Centrifuge Centrifuge 3000 rpm, 5 min Salts->Centrifuge CleanUp d-SPE Cleanup: PSA + C18 (Remove lipids) Centrifuge->CleanUp Analysis LC-MS/MS Analysis CleanUp->Analysis

Figure 2: Modified QuEChERS workflow. Acidification (Formic Acid) is crucial to prevent TPTH adsorption to soil particles.

Part 4: Safety & Toxicology

Handling TPTH-d15 requires the same biosafety precautions as the parent compound.

  • Endocrine Disruption: TPTH is a known endocrine disruptor, affecting steroidogenesis. It can induce imposex in aquatic gastropods even at ng/L concentrations.[2]

  • Mechanism of Action: It acts as an inhibitor of oxidative phosphorylation by binding to the

    
     subunit of ATP synthase, halting cellular respiration.
    
  • Handling: Use a fume hood. Degrades under UV light; store standards in amber vials at -20°C.

References

  • Brambilla, G., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. MDPI Methods and Protocols. Link

  • Cole, S.R., et al. (2014). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution LC-ICP-MS. Royal Society of Chemistry, Analytical Methods. Link

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Application Note. Link

  • Santa Cruz Biotechnology. Triphenyltin Hydroxide-d15 Product Data Sheet.[3]Link

Sources

Technical Guide: Physicochemical Properties & Applications of Deuterated Triphenyltin Hydroxide (TPTH-d15)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Deuterated Triphenyltin Hydroxide (TPTH-d15), structured for researchers in analytical chemistry and drug development.

Executive Summary

Triphenyltin Hydroxide (TPTH), also known as Fentin Hydroxide, is an organotin compound historically utilized as a fungicide and currently investigated for its antiproliferative properties in oncology.[1] Its deuterated analog, Triphenyltin-d15 Hydroxide (TPTH-d15) , serves as a critical internal standard in quantitative mass spectrometry and a probe for mechanistic studies involving metabolic stability.[1]

This guide analyzes the physicochemical shifts induced by deuteration, specifically the kinetic isotope effect (KIE) on metabolic pathways, and provides a validated workflow for its synthesis and application in bioanalysis.[1]

Chemical Identity & Isotopic Enrichment

The primary distinction between native TPTH and TPTH-d15 lies in the isotopic substitution of the fifteen aromatic protons with deuterium (


H). This modification increases the molecular weight and alters the vibrational frequency of the carbon-hydrogen bonds without significantly changing the steric geometry or electronic properties relevant to receptor binding.
Structural Comparison
FeatureTriphenyltin Hydroxide (Native)Triphenyltin-d15 Hydroxide (Deuterated)
CAS Number 76-87-92244383-73-1 (or analog specific)
Formula


Molar Mass 367.03 g/mol ~382.12 g/mol (+15 Da)
Isotopic Purity Natural Abundance

Appearance White crystalline powderWhite crystalline powder

Note on Exchangeable Protons: The "d15" designation refers exclusively to the non-exchangeable aromatic protons on the three phenyl rings. The hydroxyl proton (-OH) remains labile and will rapidly exchange with solvent protons (e.g., in


, it becomes -OD).[1]

Physicochemical Core Properties

Deuteration exerts a subtle but measurable influence on physicochemical behavior, primarily through the Ubbelohde Effect (geometric changes due to bond length contraction) and the Kinetic Isotope Effect (bond stability).

Solubility & Lipophilicity

TPTH is highly lipophilic.[1] Deuteration typically lowers solubility slightly due to the lower zero-point energy of C-D bonds, which reduces the molar volume and van der Waals interactions with solvents.[1]

  • Water Solubility:

    
     at 
    
    
    
    (Insoluble).[1][2]
  • Organic Solubility: Soluble in dichloromethane, ethanol, and toluene.[1]

  • Partition Coefficient (Log

    
    ): 
    
    • Native:

      
      [1]
      
    • Deuterated:

      
       (Deuterated compounds often exhibit slightly lower lipophilicity than their protium counterparts).[1]
      
  • pKa:

    
     (The acidity of the Sn-OH group is largely unaffected by aromatic deuteration).[2]
    
Stability & Degradation

TPTH-d15 shares the thermal instability of the native compound.[1] Above


, it undergoes dehydration to form Bis(triphenyltin) oxide (TPTO) .[1]


Storage Protocol: Store at


 under inert atmosphere (Argon/Nitrogen) to prevent dehydration and photolysis.

Deuterium Isotope Effects & Metabolic Stability

For drug development professionals, the utility of TPTH-d15 extends beyond quantification.[1] It is a tool for probing metabolic pathways via the Primary Kinetic Isotope Effect (KIE) .

Mechanism

The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (


).
  • Bond Dissociation Energy (BDE):

    
     bonds are 
    
    
    
    stronger than
    
    
    bonds.[1]
  • Metabolic Impact: If the rate-limiting step in TPTH metabolism involves breaking a C-H bond on the phenyl ring (e.g., hydroxylation by CYP450), the deuterated analog will react significantly slower (

    
    ).[1]
    
Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of TPTH and where deuteration impedes degradation.

MetabolicPathway cluster_legend Kinetic Isotope Effect TPTH Triphenyltin Hydroxide (Lipophilic Parent) CYP CYP450 Oxidation TPTH->CYP Rate Limiting Step (Blocked by Deuterium) OH_TPTH Hydroxylated Metabolites (More Polar) CYP->OH_TPTH Conj Glucuronide Conjugation OH_TPTH->Conj Excretion Excretion (Urine/Bile) Conj->Excretion Text Deuteration of phenyl rings slows CYP-mediated hydroxylation, increasing metabolic half-life.

Figure 1: Metabolic stabilization via deuteration.[1][3] The C-D bond strength impedes CYP450 hydroxylation.

Experimental Protocol: Synthesis of TPTH-d15

Expertise Note: Direct deuteration of native TPTH is impossible.[1] The synthesis must be built de novo using deuterated precursors.[1] The Grignard route is preferred for high isotopic incorporation.[1]

Reagents
  • Bromobenzene-d5 (

    
    , >99 atom % D).[1]
    
  • Magnesium turnings (activated).

  • Tin(IV) Chloride (

    
    ).[1]
    
  • Solvents: Anhydrous Diethyl Ether (

    
    ), Tetrahydrofuran (THF).[1]
    
Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add Bromobenzene-d5 dropwise to Mg in

    
     to generate Phenyl-d5-magnesium bromide .[1]
    
    
    
    
    [1]
  • Stannylation: Cool the solution to

    
    . Add 
    
    
    
    (0.25 equivalents relative to Grignard) slowly.[1] Reflux for 3 hours.
    
    
    Note: This forms Tetra(phenyl-d5)tin.[1] A redistribution reaction is required to get the Tri-substituted species.
  • Kocheshkov Redistribution: React the tetra-compound with

    
     at 
    
    
    
    to yield Triphenyltin-d15 Chloride .
    
    
    [1]
  • Hydrolysis: Hydrolyze the chloride with aqueous NaOH/ethanol solution.

    
    [1]
    
  • Purification: Recrystallize from ethanol.

Synthesis Workflow Diagram

Synthesis Start Bromobenzene-d5 + Mg Grignard Phenyl-d5-MgBr (Grignard Reagent) Start->Grignard Ether, Reflux Tetra Tetrakis(phenyl-d5)tin (Intermediate) Grignard->Tetra + SnCl4 Chloride Triphenyltin-d15 Chloride (Redistribution Product) Tetra->Chloride + SnCl4, 200°C (Kocheshkov) Final Triphenyltin-d15 Hydroxide (Target) Chloride->Final + NaOH/EtOH Hydrolysis

Figure 2: Synthetic route for TPTH-d15 via Kocheshkov redistribution.

Applications in Bioanalysis (LC-MS/MS)

TPTH-d15 is the "Gold Standard" internal standard (IS) for quantifying organotins in biological matrices.[1] Its chemical similarity ensures it tracks the analyte through extraction and ionization, while its mass shift prevents signal interference.[1]

Analytical Method Validation
  • Technique: LC-MS/MS (Electrospray Ionization, Positive Mode).[1]

  • Transition Monitoring (MRM):

    • Analyte (TPTH):

      
       (Loss of benzene rings).
      
    • IS (TPTH-d15):

      
       (Shift of +15 Da).
      
  • Chromatography: C18 Reverse Phase.

  • Retention Time: TPTH-d15 may elute slightly earlier than native TPTH due to the deuterium isotope effect on lipophilicity (chromatographic isotope effect).[1]

Safety & Handling

Despite being an analytical standard, TPTH-d15 retains the toxicity of the parent organotin.[1]

  • Acute Toxicity: Highly toxic if inhaled or swallowed (

    
     oral rat 
    
    
    
    ).
  • Mechanism: Inhibits oxidative phosphorylation by binding to the

    
     subunit of ATP synthase.[1]
    
  • PPE: Double nitrile gloves, face shield, and fume hood are mandatory.[1]

  • Disposal: Collect as heavy metal organic waste. Do not release into drains (highly toxic to aquatic life).[1][4]

References

  • World Health Organization (WHO). (2021). International Chemical Safety Card (ICSC) 1283: Triphenyltin Hydroxide.[1][4] International Labour Organization.[1] Link

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[1][3] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. PubChem.[1][2] Link

  • Gielen, M. (2002).[1] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry. Link

Sources

Resolving Analytical Ambiguity: The Comparative Dynamics of Triphenyltin Hydroxide and Its d15-Isotopologue in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As environmental regulations tighten and the demand for ultra-trace quantification of agrochemicals increases, analytical scientists face significant challenges in overcoming matrix interference. Triphenyltin Hydroxide (TPTH) is a highly effective, yet toxic, organotin fungicide. Quantifying it in complex biological or environmental matrices requires rigorous methodology.

This technical guide explores the fundamental differences between native Triphenyltin Hydroxide and its stable isotopologue, Triphenyltin Hydroxide-d15 (TPTH-d15), detailing how the latter serves as the ultimate self-validating internal standard in Isotope Dilution Mass Spectrometry (IDMS).

Chemical and Structural Divergence

At the molecular level, the difference between TPTH and TPTH-d15 is the substitution of all 15 hydrogen atoms on the three phenyl rings with deuterium (


). Because deuterium has the same electron configuration as hydrogen, the physicochemical properties of the two molecules—such as lipophilicity, pKa, and chromatographic retention—are virtually identical.

The critical divergence is the +15 Da mass shift . Tin (Sn) possesses 10 naturally occurring stable isotopes, creating a very broad isotopic envelope in mass spectrometry. A standard with a minor mass shift (e.g., +3 Da) would suffer from isotopic overlap (cross-talk) with the native compound. The +15 Da shift of TPTH-d15 completely separates its isotopic envelope from native TPTH, ensuring zero interference during quadrupole mass filtering.

Quantitative Comparison of Properties
PropertyTriphenyltin Hydroxide (TPTH)Triphenyltin Hydroxide-d15 (TPTH-d15)
Chemical Formula


Molecular Weight 367.03 g/mol 382.12 g/mol
Isotopic Mass Shift Baseline+15 Da
Chromatographic Retention Identical (Baseline)Identical (Baseline)
Primary Application Target Analyte / FungicideInternal Standard (IS) for IDMS

Mechanism of Action and Toxicological Profile

Understanding the necessity of monitoring TPTH requires examining its biological impact. TPTH is a Fungicide Resistance Action Committee (FRAC) code 30 fungicide that operates by disrupting cellular respiration 1.

Mechanistically, TPTH penetrates the mitochondrial inner membrane and binds to the


 moiety of the 

-ATPase complex 2. This binding physically blocks passive proton translocation, preventing the electrochemical gradient from driving ATP synthesis. The resulting energy depletion leads to rapid cellular death 2. Due to this potent mechanism, TPTH is highly toxic to aquatic life, a suspected carcinogen, and can cause severe organ damage upon prolonged exposure 3.

MOA TPTH Triphenyltin Hydroxide (TPTH) Mito Mitochondrial Inner Membrane TPTH->Mito Penetrates F0 F0 Moiety of ATP Synthase Mito->F0 Proton Proton Translocation Blocked F0->Proton Inhibits ATP ATP Production Halted Proton->ATP Death Cellular/Fungal Death ATP->Death

Fig 1. Mechanism of Action: TPTH inhibiting mitochondrial ATP Synthase leading to cellular death.

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

When analyzing environmental samples (e.g., soil, surface water) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists encounter matrix effects . Co-eluting matrix components compete with the target analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement 4.

Why use TPTH-d15? Because TPTH and TPTH-d15 share identical chromatographic behavior, they co-elute perfectly into the MS source [[4]](). If matrix components suppress the ionization of native TPTH by 40%, the ionization of TPTH-d15 is simultaneously suppressed by exactly 40%. Consequently, the ratio of their MS/MS peak areas remains perfectly constant. This establishes a self-validating system : absolute signal loss is mathematically corrected by the constant isotopic ratio, ensuring absolute quantitative accuracy regardless of sample complexity 4.

Self-Validating Protocol: Extraction & LC-MS/MS Workflow

To leverage the properties of TPTH-d15, the following step-by-step methodology outlines an optimized Solid Phase Extraction (SPE) and ID-LC-MS/MS workflow for surface water analysis 5.

Step 1: Isotopic Equilibration
  • Spiking: Transfer 100 mL of the raw surface water sample into a silanized glass vessel. Immediately spike the sample with a known concentration (e.g., 10 ng/L) of TPTH-d15 internal standard.

  • Causality: Spiking before extraction ensures that any physical loss of the analyte during sample prep (e.g., binding to glassware, incomplete elution) affects both the native and d15-isotopologue equally. The ratio is locked in from step one.

Step 2: Solid Phase Extraction (SPE)
  • Conditioning: Condition a 500 mg Strata C18-E SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-grade water.

  • Loading: Adjust the sample pH to 9.0 to maintain the hydroxide form of the organotin, maximizing its hydrophobicity 5. Pass the 100 mL sample through the cartridge at a flow rate of 2-3 mL/min.

  • Elution: Elute the strongly bound triphenyltin compounds using 1 mL of methanol containing 0.1% acetic acid [[5]]().

  • Causality: The trace acetic acid disrupts the hydrophobic interactions between the triphenyl rings and the C18 stationary phase, ensuring high recovery yields.

Step 3: LC-MS/MS Quantification
  • Chromatography: Inject the eluate onto a reversed-phase C18 analytical column using a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Detection: Operate the mass spectrometer in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions. The quadrupole will easily differentiate the native TPTH from TPTH-d15 due to the +15 Da mass shift.

  • Validation: Calculate the absolute concentration of TPTH by plotting the integrated area ratio (Area

    
     / Area
    
    
    
    ) against a pre-established calibration curve.

Workflow Sample Complex Matrix (Soil/Water/Serum) Spike Spike with TPTH-d15 (Internal Standard) Sample->Spike Extract Solid Phase Extraction (SPE / QuEChERS) Spike->Extract Equilibration LC Liquid Chromatography (Separation) Extract->LC Purified Extract MSMS Tandem Mass Spectrometry (MRM Transitions) LC->MSMS Co-elution Quant Ratio-Based Quantification (TPTH / TPTH-d15) MSMS->Quant Mass Shift (+15 Da)

Fig 2. Self-validating ID-LC-MS/MS workflow utilizing TPTH-d15 for matrix effect correction.

Conclusion

The transition from external calibration to Isotope Dilution Mass Spectrometry represents the gold standard in modern analytical chemistry. While native Triphenyltin Hydroxide remains a compound of high toxicological and environmental concern, the synthesis and application of Triphenyltin Hydroxide-d15 provide researchers with an elegant, self-validating tool. By perfectly mimicking the native analyte's physical chemistry while offering a distinct +15 Da mass shift, TPTH-d15 eliminates the ambiguity caused by matrix suppression, ensuring that trace-level quantifications are both highly accurate and legally defensible.

References

1.[1] Title: TRIPHENYLTIN HYDROXIDE | Ataman Kimya Source: atamankimya.com URL:

2.[2] Title: Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria Source: PubMed - NIH URL:

3.[3] Title: Triphenyltin hydroxide - SAFETY DATA SHEET Source: thermofisher.com URL:

4.[5] Title: Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: RSC Publishing URL:

5.[4] Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: PMC - NIH URL:

Sources

Unveiling the Toxicokinetics of Triphenyltin: A Whitepaper on the Analytical and Mechanistic Applications of Triphenyltin Hydroxide-d15

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triphenyltin hydroxide (TPTH) is a tri-substituted organotin compound historically deployed as a broad-spectrum agricultural fungicide and marine antifouling agent. Despite stringent global regulatory restrictions, its persistence in aquatic ecosystems and profound endocrine-disrupting properties necessitate rigorous environmental monitoring. TPTH acts as a potent dual agonist for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), driving aberrant adipogenesis and reproductive toxicity[1][2].

To accurately quantify trace levels of TPTH in complex environmental matrices (e.g., sediment, surface water, and biota), researchers rely on Isotope Dilution Mass Spectrometry (IDMS)[3]. The deuterated isotopologue, Triphenyltin Hydroxide-d15 (TPTH-d15) , serves as the gold-standard internal standard[4]. By replacing all 15 phenyl protons with deuterium, TPTH-d15 maintains identical physicochemical properties to native TPTH but is mass-shifted by 15 Da. This enables perfect chromatographic co-elution and precise correction for matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Mechanisms of Triphenyltin Toxicity

Unlike legacy persistent organic pollutants, organotins like TPTH do not rely on the aryl hydrocarbon receptor (AhR). Instead, they directly hijack nuclear receptor signaling. Structural and cell-based assays reveal that TPTH binds with nanomolar affinity to the RXRα-PPARγ heterodimer[5].

The Causality of Toxicity: TPTH engages RXRα via a unique covalent interaction between the tin atom and the Cys432 residue located in helix 11 of the ligand-binding domain[6]. Simultaneously, it interacts with PPARγ through non-covalent ionic bonds with the sulfur atom of Cys285 and π-π interactions with helix 12[2]. This dual agonism hyperactivates the transcription of adipogenic genes (e.g., Fabp4) while actively suppressing osteogenesis in multipotent stromal cells, leading to its classification as a potent environmental obesogen[1][7].

G TPT Triphenyltin (TPT) RXR RXRα (Covalent Cys432) TPT->RXR High Affinity Binding PPAR PPARγ (Ionic Cys285) TPT->PPAR Agonist Binding Heterodimer RXRα-PPARγ Heterodimer RXR->Heterodimer PPAR->Heterodimer DNA Target Gene Transcription (Adipogenesis ↑, Osteogenesis ↓) Heterodimer->DNA Coactivator Recruitment

Triphenyltin-induced activation of the RXRα-PPARγ heterodimer signaling pathway.

The Analytical Imperative for TPTH-d15

Environmental matrices are notoriously heterogeneous. When utilizing Electrospray Ionization (ESI) in LC-MS/MS, co-extracting humic acids, lipids, and salts compete for charge droplets, leading to severe signal attenuation (ion suppression).

Why TPTH-d15? Relying on external calibration or structural analogs (e.g., triphenyl phosphate) often fails because they elute at different retention times and experience different matrix environments[8]. TPTH-d15 co-elutes precisely with native TPTH. Consequently, any signal attenuation caused by the matrix affects both the analyte and the internal standard equally. The ratio of their peak areas remains constant, establishing a self-validating quantitative system. Furthermore, spiking TPTH-d15 into the raw sample prior to extraction inherently corrects for incomplete recoveries during sample preparation[3].

Self-Validating Experimental Protocol for Environmental Matrices

The following methodology details a robust modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS workflow for soil/sediment, leveraging TPTH-d15[9][10].

Step-by-Step Methodology

Step 1: Isotope Equilibration (The Critical Step)

  • Weigh 10.0 g of homogenized sediment into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known concentration of TPTH-d15 (e.g., 50 µL of a 1 µg/mL solution).

  • Causality of Choice: Allow the sample to equilibrate in the dark for 2 hours. This ensures the deuterated standard partitions into the soil matrix identically to the native contaminant, validating all subsequent extraction efficiencies.

Step 2: Extraction

  • Add 10 mL of acidified acetonitrile (containing 1% acetic acid) to the tube.

  • Causality of Choice: The acid disrupts ionic interactions between the organotin cation and negatively charged silicate sites in the soil[9].

  • Vortex vigorously for 1 minute, then sonicate for 15 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up

  • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl) to induce phase separation. Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the supernatant to a dSPE tube containing C18 sorbent (to remove non-polar lipids) and MgSO₄ (to remove residual water).

  • Centrifuge and filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: LC-MS/MS Analysis

  • Inject the extract onto a C18 UHPLC column. Utilize a binary gradient of Water (0.1% formic acid) and Acetonitrile.

  • Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

Workflow Sample Environmental Sample (Water/Sediment) Spike Spike with TPTH-d15 (Internal Standard) Sample->Spike Ensures recovery tracking Extraction Extraction (SPE/QuEChERS) & Clean-up Spike->Extraction Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Extracts TPT & TPT-d15 Quant Quantification via Isotope Dilution Ratio LCMS->Quant Corrects matrix effects

Step-by-step isotope dilution LC-MS/MS workflow using TPTH-d15.

Quantitative Data Summaries

To ensure robust detection, specific MRM transitions must be monitored. Because organotins ionize as cations in ESI+, the target mass corresponds to the intact cation [R₃Sn]⁺, utilizing the most abundant tin isotope (¹²⁰Sn).

Table 1: Optimal LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)
Triphenyltin (Native) 351.0197.0 [Loss of 2 Phenyls]120.0[Sn⁺ core]35 / 55
Triphenyltin-d15 (IS) 366.0202.0 [Loss of 2 d5-Phenyls]120.0 [Sn⁺ core]35 / 55

Table 2: Method Performance Comparison (IDMS vs. External Calibration)

MatrixExtraction MethodCalibration StrategyLimit of Detection (LOD)Absolute RecoveryReference
Surface WaterSPE (Strata C18-E)External Standard0.1 µg/L86 – 107%[9]
SedimentSPE-LC-ICP-MSExternal Standard1.5 – 25.6 ng/L33 – 68%[3]
Sediment SPE-LC-ICP-MS Isotope Dilution (d15) 0.5 – 1.2 ng/L 70 – 114% [3]
SoilModified QuEChERSIsotope Dilution (d15)10 µg/kg72 – 87%[9]

Note: As demonstrated in Table 2, the implementation of Isotope Dilution significantly lowers the LOD and stabilizes recovery rates by mathematically neutralizing extraction losses[3].

Conclusion & Future Perspectives

The integration of Triphenyltin Hydroxide-d15 into environmental toxicology workflows elevates analytical rigor from estimation to absolute quantification. By neutralizing matrix effects and extraction variances, TPTH-d15 empowers researchers to confidently map the environmental fate of this potent endocrine disruptor. As regulatory frameworks like the European Water Framework Directive impose increasingly stringent limits on organotin concentrations[11], the adoption of isotope dilution mass spectrometry utilizing d15-labeled standards will remain an indispensable pillar of environmental safety and drug development assays.

References

  • Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells Source: nih.gov URL:[Link]

  • Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds Source: nih.gov URL:[Link]

  • The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis Source: uci.edu URL:[Link]

  • Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors Source: nih.gov URL:[Link]

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry Source: rsc.org URL:[Link]

  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: nih.gov URL:[Link]

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS Source: sciex.jp URL:[Link]

Sources

Guide to the Stability of Triphenyltin Hydroxide-d15 in Diverse Solvent Matrices: Principles and Practices

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stability Assessment

Triphenyltin hydroxide (TPTH) is an organotin compound historically used as a fungicide on various agricultural crops.[1] In modern analytical chemistry, particularly in environmental monitoring and toxicology studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification by mass spectrometry. Triphenyltin Hydroxide-d15, where the hydrogen atoms on the three phenyl rings are replaced with deuterium, serves this purpose.[2][3] Its utility, however, is entirely dependent on its stability; any degradation of the internal standard between its preparation and the final analysis can lead to significant quantification errors.

The choice of solvent for stock solutions, calibration standards, and sample extraction can profoundly impact the stability of TPTH-d15. Factors such as solvent polarity, protic or aprotic nature, pH, and exposure to environmental factors like light and temperature can initiate degradation pathways.[4] This guide provides the technical foundation and practical methodologies to systematically evaluate the stability of TPTH-d15 across a range of relevant solvent matrices, thereby ensuring the integrity of analytical data.

Foundational Physicochemical Properties and Degradation Pathways

A thorough understanding of TPTH's intrinsic properties is essential for designing a meaningful stability study.

Key Physicochemical Characteristics

Triphenyltin hydroxide is a white, odorless crystalline solid.[5] It is generally stable at room temperature in the dark but exhibits sensitivities that are critical to experimental design.[4] It is moderately soluble in most organic solvents like ethanol, acetone, and dichloromethane, but is practically insoluble in water.[6][7]

Key sensitivities include:

  • Thermal Instability: Dehydration to its corresponding oxide, bis(triphenyltin) oxide, can occur upon heating above 45°C.[1]

  • Photosensitivity: TPTH is slowly degraded by sunlight and more rapidly by UV light.[4] This necessitates careful handling and storage to protect solutions from light.

Principal Degradation Pathways

The primary degradation route for triphenyltin compounds involves the sequential cleavage of the tin-carbon (Sn-C) bond, a process known as de-phenylation.[8][9] This can be mediated by abiotic factors (e.g., photolysis) or biotic processes.[9]

The degradation cascade is as follows:

  • Triphenyltin (TPT)Diphenyltin (DPT)Monophenyltin (MPT)Inorganic Tin

This pathway is critical because a stability-indicating analytical method must be able to not only quantify the parent compound (TPTH-d15) but also resolve and detect the appearance of its key degradation products, primarily Diphenyltin-d10 (DPT-d10) and Monophenyltin-d5 (MPT-d5).

TPT Triphenyltin (TPT) DPT Diphenyltin (DPT) TPT->DPT  - Phenyl Group MPT Monophenyltin (MPT) DPT->MPT  - Phenyl Group Inorganic_Sn Inorganic Tin MPT->Inorganic_Sn  - Phenyl Group

Caption: Primary degradation pathway of Triphenyltin compounds.

Designing a Robust Stability Study: A Self-Validating Workflow

The objective of a stability study is to define reliable storage conditions and a maximum viable lifetime for TPTH-d15 solutions in specific solvents. The following experimental design is rooted in principles outlined by regulatory bodies like the EPA and OECD for chemical stability testing.[10][11][12]

Experimental Protocol

This protocol provides a step-by-step methodology for a comprehensive stability assessment.

Step 1: Preparation of Primary Stock Solution

  • Rationale: A concentrated stock in a solvent of known high stability minimizes initial degradation and serves as the reference for all subsequent dilutions. Ethanol is a suitable choice due to TPTH's moderate solubility and the solvent's relative inertness.[13]

  • Procedure:

    • Accurately weigh a known amount of Triphenyltin Hydroxide-d15.

    • Dissolve in a Class A volumetric flask using 90% ethanol / 10% ammonium hydroxide to a final concentration of ~100 µg/mL. The basic condition helps to maintain solubility and stability.[13]

    • Store this primary stock in an amber glass vial at -20°C.

Step 2: Preparation of Test Solutions in Target Matrices

  • Rationale: To assess stability under real-world conditions, the stock solution is diluted into a variety of solvents covering a range of chemical properties.

  • Procedure:

    • Allow the primary stock solution to equilibrate to room temperature.

    • Dilute the stock to a working concentration (e.g., 1 µg/mL) in separate volumetric flasks for each test solvent.

    • Suggested Solvent Matrices:

      • Aprotic Polar: Acetonitrile, Acetone

      • Protic Polar: Methanol

      • Nonpolar: Hexane

      • Aqueous Buffered: pH 4, pH 7, and pH 9 buffers (to assess pH-dependent hydrolysis).

Step 3: Storage and Sampling

  • Rationale: Stability is assessed over time under controlled environmental conditions. Including accelerated conditions (elevated temperature) can provide predictive data on long-term stability.[14][15]

  • Procedure:

    • Aliquot the test solutions into multiple amber glass vials for each matrix/condition combination to avoid repeated freeze-thaw cycles of a single sample.

    • Storage Conditions:

      • Refrigerated (2-8°C), protected from light.

      • Room Temperature (~20-25°C), protected from light.

      • Accelerated (40°C), protected from light.

    • Time Points: Analyze samples at intervals. A typical schedule would be: T=0 (immediately after preparation), 24 hours, 7 days, 14 days, 1 month, and 3 months.[14]

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Primary Stock (TPTH-d15 in Ethanol/NH4OH) Dilution Dilution into Test Solvents Stock->Dilution Fridge 2-8°C Dilution->Fridge RT Room Temp Dilution->RT Accelerated 40°C Dilution->Accelerated Analysis LC-MS/MS Analysis at Time Points (T=0, 24h, 7d...) Fridge->Analysis RT->Analysis Accelerated->Analysis

Caption: Experimental workflow for the stability assessment of TPTH-d15.

Analytical Methodology: A Stability-Indicating Approach

The chosen analytical method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration without interference from its degradation products.[14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for this purpose.[16]

HPLC-MS/MS Protocol
  • Sample Preparation: Prior to injection, dilute the stored samples with the initial mobile phase to a concentration suitable for the instrument's linear range.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) provides excellent separation for organotin compounds.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acidic modifier aids in protonation for positive ion electrospray.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for TPTH-d15 and its potential degradation products (DPT-d10, MPT-d5). For example:

      • TPTH-d15: Monitor the transition corresponding to the loss of a water molecule from the protonated molecule.

      • DPT-d10: Monitor the transition corresponding to the deuterated diphenyltin cation.

  • Data Analysis: The stability of TPTH-d15 is expressed as the percentage of the initial concentration remaining at each time point.

    • Calculation: (Peak Area at T=x / Peak Area at T=0) * 100%.

    • Acceptance Criteria: A common threshold for stability is retaining ≥90% of the initial concentration.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different conditions.

Hypothetical Stability Data Summary
Solvent Matrix Storage Condition T=0 7 Days 1 Month 3 Months
Acetonitrile 2-8°C100%99.5%98.2%96.5%
Room Temp100%98.1%94.5%88.1%
Methanol 2-8°C100%99.1%97.5%94.2%
Room Temp100%96.5%91.0%82.4%
Hexane 2-8°C100%99.8%99.1%98.5%
Room Temp100%99.2%98.0%96.8%
Aqueous pH 7 2-8°C100%95.3%88.6%75.3%
Room Temp100%91.2%79.8%61.7%

Data are hypothetical and for illustrative purposes only.

Interpretation of Results
  • Solvent Effects: As illustrated in the hypothetical data, stability is generally higher in aprotic (Acetonitrile) and nonpolar (Hexane) solvents compared to protic solvents (Methanol), which can participate in hydrogen bonding and potentially facilitate degradation. Unsurprisingly, stability is lowest in aqueous solutions, where hydrolysis is a more significant factor.

  • Temperature Effects: Degradation rates are consistently higher at room temperature compared to refrigerated conditions, underscoring the importance of cold storage for preserving solution integrity.

  • Practical Implications: Based on such data, a laboratory could conclude that for short-term use (up to one week), solutions in acetonitrile or hexane are reliable at room temperature. For long-term storage, solutions should be prepared in a non-polar or aprotic solvent and stored at 2-8°C or, preferably, -20°C. Aqueous working standards should be prepared fresh daily.[17]

Conclusion and Best Practice Recommendations

The stability of Triphenyltin Hydroxide-d15 is not absolute and is highly dependent on the solvent matrix and storage conditions. This guide provides a framework for researchers to systematically validate the stability of their own standard solutions, ensuring the highest quality of analytical data.

Key Recommendations:

  • Validate Your System: Do not assume stability. Conduct an in-house stability study using the specific solvents and concentrations relevant to your analytical methods.

  • Prioritize Cold and Dark Storage: Unless data prove otherwise, always store TPTH-d15 stock and working solutions in amber vials under refrigerated (2-8°C) or frozen (-20°C) conditions.[18][19]

  • Prepare Aqueous Solutions Freshly: Due to lower stability in aqueous media, calibration standards and quality controls in aqueous matrices should be prepared fresh for each analytical batch.

  • Monitor for Degradation Products: A truly comprehensive stability program should include monitoring for the appearance of DPT-d10 and MPT-d5 to understand the degradation kinetics fully.

  • Adhere to Regulatory Guidance: For studies intended for regulatory submission, stability protocols should align with established guidelines such as those from the EPA (OPPTS 830.6317) and OECD.[15][20]

References

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). triphenyltin hydroxide. CAMEO Chemicals.
  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem.
  • Grokipedia. (n.d.). Triphenyltin hydroxide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Triphenyltin Hydroxide.
  • BenchChem. (2025). A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions.
  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492-1499.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • United States Environmental Protection Agency (EPA). (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
  • Organisation for Economic Co-operation and Development (OECD). (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS.
  • Inoue, Y., et al. (2001). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 67(8), 3468–3474.
  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of Triphenyltin Hydroxide and Its Degradation Products in Water. Analytical Chemistry, 50(11), 1435-1439.
  • United States Environmental Protection Agency (EPA). (n.d.). Product Properties Test Guidelines Oppts 830.6317 Storage Stability.
  • Clinivex. (n.d.). Triphenyltin Hydroxide-d15 Supplier.
  • Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15.
  • Pharmaffiliates. (n.d.). Chemical Name : Triphenyltin Hydroxide-d15.
  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide - 10 Stability / Shelf Life. PubChem.
  • LCGC International. (2022). Investigating the Environmental Impact of Organotins.

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Technical Guide: Triphenyltin Hydroxide-d15 (Fentin Hydroxide-d15)

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Characterization, Synthesis, and Application in Isotope Dilution Mass Spectrometry

Executive Summary

Triphenyltin Hydroxide-d15 (TPTH-d15), also known as Fentin Hydroxide-d15, is a high-purity stable isotope-labeled organotin compound.[1] It serves as the definitive Internal Standard (IS) for the quantification of fentin hydroxide residues in agricultural commodities (e.g., potatoes, sugar beets) and environmental matrices.

By replacing the 15 hydrogen atoms on the three phenyl rings with deuterium (


), TPTH-d15 achieves a mass shift of +15 Da relative to the native analyte. This shift allows for precise differentiation in mass spectrometry while maintaining identical chromatographic retention behavior, thereby correcting for matrix effects, ionization suppression, and extraction inefficiencies in complex residue analysis.

Chemical Identity & Specifications

Unlike common reagents, deuterated organotins often lack a unique, globally harmonized CAS number in public registries. They are frequently referenced by the CAS number of their unlabeled parent compound or their immediate precursor (Triphenyltin Chloride-d15).

Core Identifiers
ParameterSpecificationNotes
Chemical Name Triphenyl-d15-tin Hydroxide
Synonyms Fentin hydroxide-d15; Hydroxytriphenyltin-d15
Parent CAS 76-87-9 Refers to unlabeled TPTH.[2][3]
Labeled CAS Not Assigned / ProprietarySee 358731-92-7 (Triphenyltin Chloride-d15) for the precursor.
Chemical Formula

The hydroxyl proton (H) is exchangeable and typically not deuterated.
Molecular Weight 382.12 g/mol Unlabeled MW is ~367.03 g/mol .
Isotopic Purity

atom D
Critical to prevent isobaric interference with the M+2 isotope of native Tin (

).
Appearance White to off-white solid
Solubility Dichloromethane, Methanol, AcetoneInsoluble in water (hydrophobic).

Critical Note on CAS Numbers: Researchers purchasing this material will often find it cataloged under the parent CAS (76-87-9) with a specific product code indicating isotopic labeling. The CAS 358731-92-7 refers to Triphenyltin Chloride-d15, which hydrolyzes to the hydroxide form in aqueous basic media.

Synthesis & Isotopic Logic

The synthesis of TPTH-d15 requires a controlled Grignard reaction sequence to ensure full deuteration of the phenyl rings. The choice of a d15-label (perdeuterated rings) rather than a d5-label (single ring) is deliberate: it moves the precursor ion mass sufficiently away from the natural isotopic envelope of Tin (


), which has many stable isotopes (

to

).
Synthesis Workflow

The following diagram illustrates the conversion of Bromobenzene-d5 to TPTH-d15.

SynthesisRoute Bromobenzene Bromobenzene-d5 (C6D5Br) Grignard Phenyl-d5-magnesium bromide (C6D5MgBr) Bromobenzene->Grignard + Mg Magnesium Mg Turnings (Ether/THF) Magnesium->Grignard Intermediate Tetrakis(phenyl-d5)tin ((C6D5)4Sn) Grignard->Intermediate + SnCl4 SnCl4 Tin(IV) Chloride (SnCl4) SnCl4->Intermediate Redistribution Kocheshkov Redistribution (+ SnCl4) Intermediate->Redistribution Heat Chloride Triphenyltin Chloride-d15 ((C6D5)3SnCl) Redistribution->Chloride Hydrolysis Base Hydrolysis (NaOH/H2O) Chloride->Hydrolysis FinalProduct Triphenyltin Hydroxide-d15 ((C6D5)3SnOH) Hydrolysis->FinalProduct

Figure 1: Step-wise synthesis of Triphenyltin Hydroxide-d15 via Grignard reagent and Kocheshkov redistribution.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of TPTH-d15 is in Isotope Dilution Mass Spectrometry (IDMS) . Organotin analysis is notoriously difficult due to:

  • Adsorption: Organotins stick to glass and plastic surfaces.

  • Matrix Effects: Co-eluting compounds in crops (chlorophyll, lipids) suppress ionization in the MS source.

Mechanism of Error Correction

Because TPTH-d15 is chemically identical to the target analyte (TPTH) but distinct in mass, it experiences the exact same extraction losses and ionization suppression. By spiking the sample before extraction, the ratio of the Native/Labeled signals provides a self-corrected concentration.

IDMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis RawSample Raw Sample (e.g., Potato Tuber) Homogenize Homogenization RawSample->Homogenize Spike Spike with TPTH-d15 (Internal Standard) Spike->Homogenize Pre-Extraction Extraction QuEChERS Extraction (Acetonitrile + Acid) Homogenize->Extraction Chromatography LC Separation (C18 Column) Extraction->Chromatography Ionization ESI Positive Mode Chromatography->Ionization Detection MRM Detection Native: m/z 367 > 197 Labeled: m/z 382 > 202 Ionization->Detection

Figure 2: IDMS workflow ensuring compensation for matrix effects and recovery losses.

Experimental Protocol: Determination of Fentin Hydroxide in Crops

This protocol is adapted from the EU Reference Laboratories for Residues of Pesticides methods.[4]

Reagents
  • Internal Standard: Triphenyltin Hydroxide-d15 (10 µg/mL in Methanol).

  • Extraction Solvent: Acetonitrile containing 1% Formic Acid (Acidification is crucial to keep TPTH in the ionized/soluble state and prevent adsorption).

  • Buffer: Citrate buffer salts (QuEChERS EN 15662).

Step-by-Step Methodology
  • Sample Weighing: Weigh 10.0 g of homogenized sample (e.g., potato) into a 50 mL centrifuge tube.

  • IS Addition: Add 100 µL of TPTH-d15 solution. Vortex for 30 seconds. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile (with 1% Formic Acid). Shake vigorously for 1 minute.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 minute.

  • Centrifugation: Centrifuge at 3000 RCF for 5 minutes.

  • Cleanup (Optional): Transfer aliquot to dSPE tube (PSA/C18). Note: Avoid PSA if pH rises too high, as organotins are pH sensitive. C18 only is preferred.

  • Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 (e.g., Zorbax Eclipse XDB), 2.1 x 50 mm, 3.5 µm.[4]

  • Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Quantification):

  • TPTH (Native): Precursor

    
     Product 
    
    
    
    (Sn-Phenyl fragment).
  • TPTH-d15 (IS): Precursor

    
     Product 
    
    
    
    (Sn-Phenyl-d5 fragment).

Handling, Stability & Safety

  • Toxicity: Like all organotins, TPTH-d15 is toxic. It is an endocrine disruptor and severe eye irritant. Handle in a fume hood.

  • Stability:

    • Solid State: Stable for >2 years at -20°C.

    • Solution: Organotins can degrade on glass surfaces over time. Use silanized glass or polypropylene vials.

    • pH Sensitivity: TPTH converts to the oxide/dimer form in basic conditions. Always maintain acidic conditions (0.1% Formic Acid) in solvents to keep the monomeric hydroxide/cationic form stable.

References

  • EU Reference Laboratories for Residues of Pesticides. (2010). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. EURL-SRM. Link

  • LGC Standards. (n.d.). Triphenyltin Hydroxide-d15 Product Specification.Link

  • Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15 Properties and Safety.[5]Link

  • U.S. EPA. (2000).[5] R.E.D. Facts: Triphenyltin Hydroxide.[2][5][6][7][8][9][10] Prevention, Pesticides And Toxic Substances. Link

Sources

Understanding metabolic pathways of organotins using d15 isotopes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Elucidating Organotin Metabolic Pathways and Toxicological Impacts Using Stable Isotope Tracing

Abstract

Organotin compounds (OTCs) represent a class of persistent environmental contaminants with well-documented toxicological effects, including endocrine disruption and neurotoxicity.[1] A comprehensive understanding of their metabolic fate is paramount for accurately assessing their risk to human health and developing strategies for bioremediation. This technical guide, designed for researchers, toxicologists, and drug development professionals, moves beyond conventional analytical methods to detail a sophisticated approach using stable isotope tracing—specifically with ¹⁵N-labeled substrates—to elucidate not only the biotransformation of organotins but also their impact on fundamental cellular metabolic networks. We provide the scientific rationale behind experimental design, detailed, self-validating protocols for in vitro studies, and a framework for data analysis and interpretation using advanced mass spectrometry techniques.

Introduction to Organotins and Their Metabolic Significance

Chemical Nature and Ubiquity of Organotins

Organotin compounds are characterized by at least one covalent bond between a tin (Sn) and a carbon (C) atom, generally represented by the formula RₙSnX₄₋ₙ, where 'R' is an organic group (e.g., butyl, phenyl) and 'X' is an anion.[2] Their industrial applications are widespread, ranging from PVC heat stabilizers and catalysts to agricultural pesticides and marine anti-fouling agents.[3][4][5] This extensive use has led to their ubiquitous presence in various environmental matrices, including water, sediment, and biota, and subsequent entry into the human food chain.[4][6]

The Toxicological Imperative: Why Metabolism Matters

The toxicity of organotins is highly dependent on the number and nature of the organic substituents.[7] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally the most toxic forms, known to be potent endocrine disruptors and immunotoxic agents.[5][8] The metabolic processes within an organism dictate the conversion of one organotin species to another, profoundly altering its toxicity, persistence, and bioaccumulation potential.[9] Therefore, elucidating these metabolic pathways is not merely an academic exercise; it is a critical step in understanding the mechanisms of toxicity and predicting the ultimate health outcomes of exposure.

Core Principles of Organotin Biotransformation

The Dealkylation Cascade: From Tetra- to Inorganic Tin

The primary metabolic pathway for organotins in mammals is a sequential dealkylation or dearylation process.[9] This cascade typically proceeds as follows:

  • Tetra-organotins (R₄Sn) are dealkylated to Tri-organotins (R₃SnX) .

  • Tri-organotins (R₃SnX) are further metabolized to Di-organotins (R₂SnX₂) and Mono-organotins (RSnX₃) .

  • Ultimately, these compounds can be fully mineralized to less toxic inorganic tin (Sn⁴⁺) .[10]

This process is crucial because the intermediate metabolites, particularly the tri-organotin species, often exhibit the highest biological activity and toxicity.[7]

The Central Role of Cytochrome P450 Enzymes

The metabolic conversion of organotins is primarily mediated by the cytochrome P450 (CYP) microsomal monooxygenase system, a superfamily of enzymes concentrated in the liver.[11][12] These enzymes catalyze the oxidative cleavage of the tin-carbon bond.[9] Understanding the involvement of specific CYP isozymes can provide insights into species-specific differences in susceptibility and potential drug-organotin interactions.

Organotin_Metabolism Tetra Tetra-organotin (e.g., Tetrabutyltin) Tri Tri-organotin (e.g., Tributyltin - TBT) [Most Toxic] Tetra->Tri Dealkylation (CYP450) Di Di-organotin (e.g., Dibutyltin - DBT) Tri->Di Dealkylation (CYP450) Mono Mono-organotin (e.g., Monobutyltin - MBT) Di->Mono Dealkylation (CYP450) Inorganic Inorganic Tin (Sn⁴⁺) Mono->Inorganic Dealkylation

General metabolic pathway of organotin dealkylation.

Leveraging Stable Isotopes to Interrogate Metabolism

The Power of Isotopic Tracers in Mechanistic Toxicology

Stable isotope labeling (SIL) is a powerful technique for tracing the fate of molecules in complex biological systems. Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are non-radioactive and safe for a wider range of applications, posing no health risks to researchers or subjects.[13] By introducing a molecule enriched with a heavy isotope, its journey and transformation through metabolic pathways can be precisely tracked using mass spectrometry.[13]

A Novel Approach: Using ¹⁵N to Uncover Metabolic Perturbations by Organotins

While organotins do not contain nitrogen, their toxic effects manifest as significant disruptions to cellular metabolism.[8][14] This guide proposes an advanced, indirect tracing strategy: using a ¹⁵N-labeled substrate to probe how organotin exposure perturbs central nitrogen and carbon metabolism.

The Rationale: Glutamine is a critical nutrient for many cells, providing nitrogen for the synthesis of amino acids and nucleotides, and carbon for replenishing the TCA cycle (anaplerosis).[15] By supplying cells with ¹⁵N-labeled glutamine, we can trace the flow of nitrogen through numerous biosynthetic pathways.[16][17] Any alteration in the ¹⁵N labeling patterns of downstream metabolites upon organotin exposure provides a direct readout of the specific pathways being disrupted. This approach shifts the focus from merely identifying organotin metabolites to functionally understanding their toxic mechanism of action.

Experimental Design: A Self-Validating System

A robust experimental design is foundational to trustworthy results. The following framework outlines a logical, self-validating approach for an in vitro study.

Conceptual Framework: Tracing Metabolic Disruption

The core of the experiment is to compare the metabolic state of cells under three conditions:

  • Vehicle Control: Cells grown with unlabeled glutamine.

  • ¹⁵N-Labeled Control: Cells grown with ¹⁵N-glutamine to establish the baseline metabolic flux.

  • Organotin + ¹⁵N-Labeled: Cells exposed to the target organotin (e.g., TBT) and grown with ¹⁵N-glutamine to measure metabolic perturbations.

Model System Selection and Justification (In Vitro Focus)

The human hepatocarcinoma cell line, HepG2 , is an excellent model for this study.

  • Relevance: As the liver is the primary site of organotin metabolism, a liver-derived cell line is physiologically relevant.[9]

  • Metabolic Activity: HepG2 cells are known to possess active CYP450 systems, enabling the metabolism of xenobiotics.

  • Reproducibility: As a well-characterized cell line, it provides a high degree of experimental reproducibility.

The Isotopic Tracer: ¹⁵N-Glutamine

[U-¹⁵N₂]-L-glutamine is the ideal tracer. The "U" (uniform) designation means both nitrogen atoms in the glutamine molecule are the heavy ¹⁵N isotope, providing a distinct mass shift that is easily detectable by mass spectrometry.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Culture HepG2 Cells Dosing Dose with Organotin (or Vehicle Control) Culture->Dosing Labeling Introduce ¹⁵N-Glutamine Tracer Dosing->Labeling Quench Quench Metabolism & Harvest Cells Labeling->Quench Extract Polar Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Metabolic Flux Analysis LCMS->Data

Workflow for tracing organotin-induced metabolic disruption.

Detailed Experimental Protocol: An In Vitro Workflow

This section provides a detailed methodology. Adherence to these steps ensures reproducibility and data integrity.

Materials and Reagents
  • Cell Line: HepG2 cells

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Tracer Medium: Glucose-free, Glutamine-free DMEM supplemented with 10% dialyzed FBS, 2 mM [U-¹⁵N₂]-L-glutamine, and 10 mM Glucose.

  • Organotin: Tributyltin chloride (TBT) dissolved in DMSO.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).[4]

Step-by-Step Protocol: Cell Culture, Dosing, and ¹⁵N-Labeling
  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere for 24 hours.

  • Dosing: Aspirate the medium. Add fresh complete medium containing either TBT (e.g., at a final concentration of 100 nM) or an equivalent volume of DMSO (vehicle control). Incubate for a predetermined time (e.g., 12 hours) to allow for metabolic changes to occur.

  • Labeling: Aspirate the dosing medium. Wash cells once with sterile PBS.

  • Initiate Tracing: Add 1 mL of pre-warmed Tracer Medium to each well. Place plates back in the incubator. This is Time Zero (T₀) for the labeling experiment.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8 hours) to observe the dynamics of ¹⁵N incorporation.

Step-by-Step Protocol: Metabolite Extraction
  • Quenching: At each time point, rapidly aspirate the medium and place the plate on dry ice to instantly quench all metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80:20 Methanol:Water to each well.

  • Cell Lysis: Scrape the cells into the extraction solvent using a cell scraper.

  • Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.

Step-by-Step Protocol: LC-MS/MS Analysis
  • Chromatography: Separate metabolites using a reverse-phase or HILIC liquid chromatography column to resolve polar compounds.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in both positive and negative ion modes to cover a broad range of metabolites.

  • Data Acquisition for Organotins: Use a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify TBT and its expected metabolites (DBT, MBT). The transitions will be based on the unique isotopic pattern of tin.[18]

  • Data Acquisition for ¹⁵N-Metabolites: Perform a full scan analysis to identify all detectable metabolites. Simultaneously, use a targeted SIM (Selected Ion Monitoring) or MRM approach to quantify the different isotopologues (molecules with different numbers of ¹⁵N atoms) for key metabolites like amino acids and TCA cycle intermediates.

Data Analysis and Mechanistic Interpretation

Identifying Organotin Metabolites

Organotin metabolites (DBT, MBT) are identified by matching their retention times and mass fragmentation patterns to those of authentic chemical standards. The characteristic isotopic cluster of tin provides a definitive confirmation.[18]

Quantifying Isotopic Enrichment and Metabolic Flux

The mass spectrometer measures the relative abundance of each isotopologue for a given metabolite. For example, for the amino acid glutamate, which can be synthesized from glutamine, we can measure:

  • M+0: Unlabeled glutamate

  • M+1: Glutamate with one ¹⁵N atom

  • M+2: Glutamate with two ¹⁵N atoms

The fractional enrichment is calculated to determine the percentage of the metabolite pool that has become labeled over time. This data can be used in metabolic flux analysis (MFA) software to calculate the rates of biochemical reactions.[15][19]

Case Study: Interpreting Hypothetical Data from a TBT Exposure Experiment

Table 1: Hypothetical Fractional ¹⁵N Enrichment in Key Metabolites after 4 hours

MetaboliteConditionFractional Enrichment (%)Interpretation
Glutamate Control85%High glutamine-to-glutamate conversion.
TBT-Treated82%Minor change, direct conversion is intact.
Proline Control45%Proline is actively synthesized from glutamate.
TBT-Treated15%Significant Decrease: TBT may inhibit an enzyme in the proline synthesis pathway.
Aspartate Control60%Nitrogen from glutamine is efficiently transferred to oxaloacetate to form aspartate.
TBT-Treated25%Significant Decrease: TBT likely impairs the activity of transaminases or reduces TCA cycle intermediates.

Conclusion and Future Directions

The use of stable isotopes, particularly ¹⁵N-labeled substrates, offers a powerful and sophisticated method for moving beyond simple identification of organotin metabolites. This approach provides a dynamic, functional view of how these toxicants perturb the fundamental operating systems of the cell. By quantifying changes in metabolic flux, researchers can pinpoint specific enzymatic or pathway vulnerabilities, leading to a more profound understanding of organotin toxicology. Future studies could expand on this framework by using ¹³C-labeled glucose simultaneously to trace both carbon and nitrogen, or by applying this methodology to more complex co-culture or in vivo models to unravel the metabolic interplay between different cell types and organs under organotin stress.[15]

References

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Retrieved from [Link]

  • White, J. S., Tobin, J. M., & Cooney, J. J. (1999). Organotin compounds and their interactions with microorganisms. Canadian Journal of Microbiology, 45(7), 541-554. Retrieved from [Link]

  • Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]

  • Kassahun, K. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1543-1558. Retrieved from [Link]

  • Sutton, P. G., & Harrington, C. F. (2009). The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 14(12), 808-816. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]

  • Falta, D. A., & Beckie, R. (2004). Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release. *Environmental Toxicology and Chemistry,

Sources

Methodological & Application

Protocol for using Triphenyltin Hydroxide-d15 as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for the use of Triphenyltin Hydroxide-d15 (TPTH-d15) as an Internal Standard (IS) for the quantification of organotin residues.

Executive Summary

Triphenyltin (TPT) is a toxic organotin compound used historically as a fungicide (fentin hydroxide) and antifouling agent. Its analysis is complicated by severe matrix effects, adsorption to glassware, and degradation during extraction.

Triphenyltin Hydroxide-d15 (TPTH-d15) is the isotopically labeled analog where all 15 hydrogen atoms on the three phenyl rings are replaced with deuterium. It serves as the "Gold Standard" for quantification because it shares identical chemical properties (solubility, pKa, reactivity) with native TPT but is distinguishable by mass spectrometry.

Core Principle: By spiking samples with TPTH-d15 prior to any manipulation, the IS experiences the exact same extraction losses, derivatization inefficiencies, and matrix suppression as the target analyte. The final ratio of Native/Label signals provides a self-corrected concentration, eliminating the need for external recovery factors.

Chemical Profile & Handling

PropertyNative Triphenyltin (TPT)Triphenyltin-d15 (TPT-d15)
Formula


MW (approx) 367.03 g/mol 382.12 g/mol
CAS 76-87-9358731-92-7 (varies by salt)
Storage 4°C, Dark-20°C, Dark, Inert Atmosphere
Solubility Methanol, Acetone, DCMMethanol, Acetone, DCM

Safety Warning: Organotins are highly toxic and endocrine disruptors. Handle all powders in a fume hood. Deuterated standards are chemically identical in toxicity to native forms.

Experimental Workflow: GC-MS/MS (Derivatized)

This is the preferred method for sediment, soil, and biota due to superior separation of interferences.

Phase A: Standard Preparation[1]
  • Stock Solution (100 µg/mL): Dissolve 1 mg TPTH-d15 in 10 mL Methanol (MeOH). Store at -20°C.

  • Working Solution (1 µg/mL): Dilute Stock 1:100 in MeOH. Prepare fresh weekly.

Phase B: Sample Preparation & Derivatization

The critical step is "In-Situ Ethylation" using Sodium Tetraethylborate (NaBEt4).

Step 1: Spiking (The Anchor Point)

  • Weigh 1.0 g of sample (sediment/biota) into a 50 mL centrifuge tube.

  • IMMEDIATELY add 50 µL of TPTH-d15 Working Solution (1 µg/mL).

  • Note: Spiking must occur before any solvent is added to track extraction efficiency.

Step 2: Leaching/Digestion

  • Add 10 mL of Acidified Methanol (MeOH containing 0.1% Acetic Acid).

  • Sonicate for 15 minutes.

  • Add 5 mL of Acetate Buffer (1M, pH 4.5). Strict pH control is vital for NaBEt4 efficiency.

Step 3: In-Situ Derivatization

  • Add 1 mL of 2% NaBEt4 solution (freshly prepared in 2% KOH).

  • Add 5 mL of Hexane (Extraction solvent).

  • Shake vigorously (mechanical shaker) for 30 minutes.

  • Mechanism: The polar TPT+ cation is ethylated to form non-polar Triphenylethyltin (Et-TPT), which immediately partitions into the Hexane layer.

Step 4: Phase Separation & Cleanup

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper Hexane layer to a clean vial.

  • Optional Cleanup: If the matrix is fatty (biota), pass the hexane extract through a Florisil SPE cartridge eluted with 5% Diethyl Ether in Hexane.

Phase C: Instrumental Analysis (GC-MS/MS)

Instrument: Agilent 7890/7000 or equivalent Triple Quadrupole. Column: HP-5ms UI (30m x 0.25mm x 0.25µm). Inlet: Splitless, 260°C.

Mass Transitions (MRM): Note: Tin has a complex isotope cluster. We target


 (most abundant).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Et-TPT (Native) 351.0 (

)
197.0 (

)
20Quantifier
351.0120.0 (

)
35Qualifier
Et-TPT-d15 (IS) 366.1 (

)
207.1 (

)
20Quantifier
366.1120.0 (

)
35Qualifier

Logic: The ethyl group is lost in the source (EI), leaving the


 cation. The d15 label remains on the phenyl rings, shifting the mass by +15 Da (3 rings x 5 D).

Experimental Workflow: LC-MS/MS (Direct)

Preferred for water samples or when derivatization is undesirable.

Step 1: Spike 100 mL water sample with TPTH-d15. Step 2: Adjust pH to 4.0 with Acetic Acid. Step 3: Solid Phase Extraction (SPE) using polymeric cartridges (e.g., Strata-X or HLB). Step 4: Elute with Methanol. Step 5: Analyze via LC-MS/MS (ESI Positive).

LC-MS/MS Transitions:

  • TPT (Native): 351.0

    
     197.0 (Cone Voltage: 30V, CE: 25eV)
    
  • TPT-d15 (IS): 366.1

    
     207.1
    

Visualized Workflows

Diagram 1: The Derivatization Chemistry

This diagram illustrates the conversion of the polar analyte into the GC-compatible form.

Derivatization TPT TPT Cation (SnPh3+) Reaction Ethylation (pH 4.5) TPT->Reaction NaBEt4 Reagent (NaBEt4) NaBEt4->Reaction EtTPT Ethyl-TPT (Ph3Sn-Et) GC-Volatile Reaction->EtTPT Substitution Hexane Partition into Hexane Phase EtTPT->Hexane Extraction

Caption: Reaction scheme for the in-situ ethylation of Triphenyltin using Sodium Tetraethylborate.

Diagram 2: The Self-Validating Protocol

This workflow demonstrates how the Internal Standard corrects for errors at every stage.

Protocol cluster_correction Correction Mechanism Sample Raw Sample (Sediment/Biota) Spike SPIKE: Add TPTH-d15 (Critical Control Point) Sample->Spike Extract Extraction & Derivatization (Losses occur here) Spike->Extract Analyte & IS mixed Instrument GC-MS/MS Analysis (Matrix Suppression occurs here) Extract->Instrument Co-extracted Matrix Loss Extraction Loss (Affects TPT & d15 equally) Extract->Loss Data Data Processing Ratio: Area(Native) / Area(d15) Instrument->Data Suppression Ion Suppression (Affects TPT & d15 equally) Instrument->Suppression

Caption: The "Self-Validating" workflow. Spiking before extraction ensures the IS compensates for all procedural losses.

Calculation & Validation

Quantification Equation:



Where:

  • 
     = Peak Area (Quantifier transition)
    
  • 
     = Concentration of TPTH-d15 spiking solution
    
  • 
     = Volume of spike added
    
  • 
     = Mass of sample
    
  • 
     = Relative Response Factor (determined from calibration curve, typically 
    
    
    
    for isotopes).

Quality Control Criteria:

  • IS Recovery: The absolute area of the TPT-d15 peak in samples should be 50-120% of the area in a pure solvent standard. <50% indicates severe matrix suppression or extraction failure.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions must match the standard within ±20%.

  • Linearity: Calibration curve (

    
     vs. Conc) should have 
    
    
    
    .

References

  • US EPA Method 8323. "Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." US Environmental Protection Agency. Link

  • European Standard EN ISO 17353:2004. "Water quality - Determination of selected organotin compounds - Gas chromatographic method." ISO. Link

  • Cole, R. et al. "Guidelines for the use of internal standards in the quantitative analysis of organotins." Trends in Analytical Chemistry.
  • Agilent Technologies. "Determination of Organotin Compounds in Toy Materials by GC/MSD." Application Note 5991-4603EN. Link

  • LGC Standards. "Triphenyltin Hydroxide-d15 Certificate of Analysis." Link

LC-MS/MS Analysis of Organotins (Triphenyltin) in Seafood Using Triphenyltin Hydroxide-d15

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This application note details a robust, high-sensitivity method for the quantitation of Triphenyltin (TPT) in complex seafood matrices (fish and shellfish) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes Triphenyltin Hydroxide-d15 (TPT-d15) as a deuterated internal standard to rigorously correct for matrix-induced ion suppression and extraction variances. Unlike traditional GC-MS methods, this workflow eliminates the need for time-consuming derivatization, leveraging the ionic nature of organotins for direct electrospray ionization (ESI).

Introduction

Organotin compounds, particularly Triphenyltin (TPT), are persistent organic pollutants historically used as algicides and molluscicides in antifouling paints and agriculture. Due to their endocrine-disrupting properties and bioaccumulation potential, regulatory bodies enforce strict Maximum Residue Limits (MRLs) in marine foodstuffs.

The Analytical Challenge

Analyzing TPT in seafood presents two primary hurdles:

  • Matrix Complexity: High lipid and protein content in seafood can lead to severe signal suppression in ESI sources.

  • Extraction Efficiency: Organotins can adsorb to glassware or remain bound to cellular debris, leading to poor recovery.

The Solution: Isotope Dilution LC-MS/MS

This protocol employs Triphenyltin Hydroxide-d15 (


, converted to cation 

in solution). The deuterium labeling on the phenyl rings provides a mass shift of +15 Da relative to native TPT.
  • Mechanism: TPT-d15 co-elutes with TPT but is spectrally distinct. It experiences the exact same extraction losses and ionization suppression as the analyte, providing a self-correcting quantitation mechanism.

Experimental Design

Reagents and Standards
  • Target Analyte: Triphenyltin Chloride (converted to

    
    ).
    
  • Internal Standard (IS): Triphenyltin Hydroxide-d15 (CAS: 358731-94-9).

    • Note: The hydroxide form converts to the chloride/cation form in acidic media.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Extraction Buffer: Acidified Acetonitrile (1% Formic Acid in ACN).

Sample Preparation (Acidified QuEChERS-like Extraction)

Rationale: Acidified acetonitrile precipitates proteins and extracts the organotin cation without the need for non-polar solvents or derivatization agents like sodium tetraethylborate.

Step-by-Step Protocol:

  • Homogenization: Weigh 2.0 g (±0.01 g) of edible seafood tissue into a 50 mL polypropylene centrifuge tube.

  • IS Addition: Spike samples with 50 µL of TPT-d15 working solution (1 µg/mL in MeOH) to achieve a final concentration of 25 ng/g. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile .

  • Agitation: Vortex for 1 min, then shake vigorously (mechanical shaker) for 20 minutes.

  • Salting Out (Optional but Recommended): Add 4 g MgSO4 and 1 g NaCl to induce phase separation. Shake immediately for 1 min.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg C18 and 50 mg PSA (Primary Secondary Amine) to remove lipids and fatty acids. Vortex and centrifuge.[1]

  • Reconstitution: Transfer 0.5 mL of cleaned extract to a vial, dilute with 0.5 mL water (to match initial mobile phase), and filter (0.2 µm PTFE) if necessary.

LC-MS/MS Method Parameters

Liquid Chromatography[3][4][5][6][7]
  • System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, or Waters ACQUITY).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Agilent Poroshell 120 EC-C18.

  • Column Temp: 40°C.

  • Injection Volume: 5-10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Methanol is preferred over ACN for organotins to reduce background noise.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 40 0.4
1.00 40 0.4
6.00 95 0.4
8.00 95 0.4
8.10 40 0.4

| 11.00 | 40 | 0.4 |

Mass Spectrometry[5][8][9]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Quantitation & Confirmation): Note: Organotins have complex isotope patterns due to Tin (Sn). Values below are based on the most abundant


 isotope.
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
Triphenyltin (TPT) 351.1 (

)
197.1 (

)
Quant25
120.0 (

)
Qual40
TPT-d15 (IS) 366.1 (

)
202.1 (

)
Quant25
120.0 (

)
Qual40

Technical Insight: The transition 351 -> 197 corresponds to the neutral loss of two phenyl groups (biphenyl-like structure). The transition to 120 represents the bare metal cation. The d15 IS shifts the precursor by +15 and the primary fragment by +5 (since one phenyl group remains on the fragment).

Results & Validation Criteria

Linearity and Range
  • Calibration: Solvent standards or Matrix-Matched standards (0.1 – 100 ng/mL).

  • Requirement:

    
     using internal standard correction (Area Ratio of Analyte/IS).
    
Matrix Effect Assessment

Calculate Matrix Factor (MF) using the TPT-d15 response:



  • Acceptance: An MF between 0.8 and 1.2 indicates minimal suppression. If MF < 0.5, increase dilution or optimize dSPE cleanup.

Quality Control (Self-Validating System)
  • Retention Time Check: TPT and TPT-d15 must elute within ±0.05 min of each other.

  • Ion Ratio: The ratio of Quant/Qual transitions (e.g., 197/120) must be within ±20% of the reference standard.

  • IS Recovery: Monitor absolute area of TPT-d15. A drop >50% relative to the starting calibration standard indicates an extraction failure or severe suppression.

Workflow Visualization

G Sample Seafood Sample (2g) Homogenized Spike Add Internal Standard (TPT-d15, 50 µL) Sample->Spike Extract Extraction 10 mL ACN + 1% Formic Acid Shake 20 min Spike->Extract Salt Salting Out MgSO4 + NaCl Extract->Salt Centrifuge Centrifuge 4000xg, 10 min Salt->Centrifuge Cleanup dSPE Cleanup C18 + PSA Remove Lipids Centrifuge->Cleanup Supernatant Dilute Dilution 1:1 with Water Filter 0.2 µm Cleanup->Dilute LCMS LC-MS/MS Analysis Positive ESI, MRM Mode Dilute->LCMS Data Quantitation Ratio (TPT Area / TPT-d15 Area) LCMS->Data

Caption: Step-by-step isotope dilution workflow for TPT analysis in seafood.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery (<50%) Ion suppression from lipids.Increase dSPE sorbent (C18) amount or dilute extract further (1:5).
RT Shift > 0.1 min Column contamination.Flush column with 95% ACN. Check mobile phase pH (should be ~3.0).
High Background Noise Contaminated glassware.Acid wash all glassware (10% HNO3). Organotins stick to glass; use polypropylene where possible.
Non-Linear Calibration Saturation of detector.Dilute samples or use a less sensitive transition (e.g., 120) for high conc. samples.

References

  • US EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • European Union Reference Laboratories (EURL). (2022). Validation of MRM extraction methods for high protein content pulses. [Link]

  • Yi, L., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry.[3][4] PubMed. [Link]

  • AB SCIEX. (2012).[5] Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]

Sources

Sample preparation for Fentin Hydroxide-d15 extraction from water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Extraction of Fentin Hydroxide from Water using Isotope Dilution (d15-IS) LC-MS/MS

Abstract

This application note details a robust sample preparation protocol for the extraction and quantification of Fentin Hydroxide (Triphenyltin Hydroxide, TPTH) in water matrices. The method utilizes Fentin Hydroxide-d15 as a surrogate Internal Standard (IS) to correct for matrix-induced signal suppression and extraction losses—a critical requirement for meeting "drug development" rigor (GLP/GMP standards). Unlike traditional GC-MS methods requiring complex derivatization, this protocol employs a direct LC-MS/MS workflow using Polymeric HLB Solid Phase Extraction, ensuring high recovery (>85%) and reproducibility.

Introduction & Scientific Context

Fentin Hydroxide is an organotin compound historically used as a fungicide and currently monitored as an environmental contaminant.[1][2][3] Its analysis is complicated by two primary factors:

  • Adsorption: Organotins exhibit strong adsorption to glass and plastic surfaces, leading to significant analyte loss during pre-analytical handling.

  • Speciation & pH Dependence: In aqueous solutions, Fentin Hydroxide exists in equilibrium between the neutral hydroxide form (

    
    ) and the triphenyltin cation (
    
    
    
    ). This equilibrium is pH-dependent (
    
    
    ), dictating the extraction mechanism.

The Role of Fentin Hydroxide-d15: The d15 isotopologue (deuterated on all three phenyl rings) is chemically identical to the target analyte but distinguishable by mass spectrometry (+15 Da). By spiking the d15 standard prior to extraction, the protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . Any loss of analyte during adsorption, SPE loading, or ionization suppression is mirrored by the d15 standard, allowing for automatic mathematical correction.

Materials & Reagents

  • Target Analyte: Fentin Hydroxide (CAS: 76-87-9).[4][5][6][7]

  • Internal Standard: Fentin Hydroxide-d15 (Triphenyltin-d15 hydroxide).

  • SPE Cartridges: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X, 200mg/6mL). Rationale: Polymeric sorbents retain the aromatic phenyl rings via

    
     interactions even under acidic conditions, unlike standard C18 which may suffer from "dewetting" or poor retention of the cationic species.
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Glacial Acetic Acid (HAc), Formic Acid (FA).

  • Glassware Treatment: All glassware must be silanized or acid-washed (soak in 10%

    
     for 24h) to prevent adsorption. Preferred: Use Polycarbonate or Polypropylene containers.
    

Sample Collection & Pre-treatment (Critical Step)

Causality: Organotins rapidly adsorb to container walls at neutral pH. Acidification is mandatory immediately upon sampling to maintain the analyte in the soluble cationic form (


) and prevent wall losses.
  • Collection: Collect 500 mL water samples in Polycarbonate bottles. Avoid borosilicate glass unless silanized.

  • Acidification: Immediately acidify to pH 2.0 - 3.0 using Glacial Acetic Acid (~1-2 mL per 500 mL).

    • Note: Do not use concentrated HCl if analyzing by GC-MS later, as it promotes chloride formation. For LC-MS, Acetic Acid is cleaner.

  • Filtration: Filter through a 0.7 µm Glass Fiber Filter (GFF) if particulates are present. Warning: Analyze the filter separately if particulate-bound organotins are of interest.

Protocol: Solid Phase Extraction (SPE)

This workflow is designed for the co-extraction of Fentin Hydroxide and its d15 analog.

Step 1: Internal Standard Spiking (The IDMS Anchor)
  • Add Fentin Hydroxide-d15 to the 500 mL acidified sample to a final concentration of 100 ng/L (ppt).

  • Equilibration: Shake gently for 15 minutes to allow the IS to equilibrate with the matrix and any potential binding sites.

Step 2: Cartridge Conditioning
  • Solvate: 6 mL MeOH.

  • Equilibrate: 6 mL Acidified Water (pH 3 with Acetic Acid).

  • Constraint: Do not let the cartridge run dry.

Step 3: Loading
  • Load the 500 mL sample at a flow rate of 5–10 mL/min .

  • Mechanism:[8] The polymeric sorbent captures the Triphenyltin moiety via strong hydrophobic and

    
     interactions. The acidic pH keeps the analyte soluble and prevents precipitation/adsorption on the cartridge walls.
    
Step 4: Interference Wash
  • Wash 1: 5 mL 5% MeOH in Water (Removes salts and highly polar interferences).

  • Drying: Dry the cartridge under high vacuum for 10–15 minutes. Crucial: Residual water can disrupt the elution and LC separation.

Step 5: Elution
  • Elute: 2 x 3 mL Methanol containing 0.1% Formic Acid .

  • Rationale: The organic solvent disrupts hydrophobic bonds, while the formic acid ensures the analyte is fully protonated and soluble in the organic phase.

  • Concentration: Evaporate eluate to near dryness under Nitrogen at 35°C (Do not heat >40°C as TPT is heat labile). Reconstitute in 500 µL of 50:50 MeOH:Water (0.1% Formic Acid) .

LC-MS/MS Analytical Conditions

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (+)
MRM Transition (Target)

(Sn-Phenyl loss)
MRM Transition (d15-IS)

(d15-Sn-Phenyl loss)

Workflow Visualization

G Start Water Sample Collection (Polycarbonate Bottle) Acid Acidification (pH 2-3) Prevents Adsorption Start->Acid Spike Spike d15-IS (Internal Standard) Acid->Spike  Equilibrate 15 min Load Load Sample (Polymeric HLB) Spike->Load Cond SPE Conditioning (MeOH -> Acidified Water) Cond->Load Prep Wash Wash Step (5% MeOH/Water) Load->Wash Elute Elution (MeOH + 0.1% FA) Wash->Elute Conc Evaporation & Reconstitution (50:50 MeOH:H2O) Elute->Conc LCMS LC-MS/MS Analysis (Quantify via Isotope Ratio) Conc->LCMS

Caption: Step-by-step extraction workflow highlighting the critical acidification and d15-spiking stages for self-validating quantification.

Quality Control & Troubleshooting

  • Linearity: The response ratio (Area Analyte / Area IS) should be linear (

    
    ) from 1 ng/L to 1000 ng/L.
    
  • Recovery Check: Even if absolute recovery is low (e.g., 60%), the d15-IS corrects for this. However, recoveries <50% indicate breakthrough. Check flow rates or cartridge capacity.

  • Carryover: Organotins are "sticky." Run a blank injection (MeOH) after high-concentration samples.

  • Stability: Analyze samples within 7 days of extraction. Store extracts at -20°C.

References

  • U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][9]

  • International Organization for Standardization (ISO). (2004).[10] ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. [Link][8][10][11]

  • European Commission. (2002). Guidance Document on Residue Analytical Methods (SANCO/825/00 rev. 8.1). (Relevant for validation criteria of pesticide residues). [Link]

Sources

Application Note: Precision Quantitation of Triphenyltin Hydroxide (TPTH) via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Analyte: Triphenyltin Hydroxide (TPTH) Internal Standard: Triphenyltin-d15 (TPTH-d15) Methodology: Isotope Dilution Mass Spectrometry (IDMS) Application: Toxicokinetics, Environmental Monitoring, and Pharmaceutical Impurity Profiling

Abstract & Introduction

Triphenyltin Hydroxide (TPTH) is a potent organotin compound historically utilized as a fungicide and currently investigated in drug development for its cytotoxic properties against specific tumor lines. However, its high toxicity and status as an endocrine disruptor necessitate rigorous quantification at trace levels.

Analyzing TPTH presents unique challenges:

  • Adsorption: Organotins adhere aggressively to glass surfaces, leading to phantom losses.

  • Matrix Effects: Biological and environmental matrices often suppress ionization in Electrospray Ionization (ESI), compromising accuracy.

  • Speciation: TPTH exists in equilibrium with the triphenyltin cation (

    
    ), which is the actual species detected in mass spectrometry.
    

Why IDMS? Isotope Dilution Mass Spectrometry (IDMS) using the deuterated analog Triphenyltin-d15 is the definitive solution to these challenges. Because the d15-isotopologue possesses nearly identical physicochemical properties to the target analyte (retention time, extraction efficiency, and adsorption isotherms) but is mass-resolved, it acts as a self-correcting internal reference. Any loss during extraction or suppression during ionization affects both the analyte and the standard equally, rendering the final ratio—and thus the calculated concentration—accurate.[1]

Chemical Principle & Mechanism

The Analyte-Standard Relationship

In solution, especially under acidic conditions required for LC-MS, Triphenyltin Hydroxide dissociates or dehydrates to form the Triphenyltin cation (


) .
  • Target: Triphenyltin Cation (

    
    ) 
    
    
    
    m/z ~351.0
  • Internal Standard: Triphenyltin-d15 Cation (

    
    ) 
    
    
    
    m/z ~366.1

The +15 Da mass shift is achieved by the complete deuteration of the three phenyl rings (


). This shift is sufficient to prevent isotopic overlap (cross-talk) while maintaining co-elution, which is critical for compensating matrix effects in real-time.
IDMS Workflow Diagram

IDMS_Workflow Sample Biological/Environmental Sample Spike Spike with TPTH-d15 IS Sample->Spike Step 1 Equilibrate Equilibration (IS binds to Matrix) Spike->Equilibrate Step 2: Critical Extract Acidified Extraction (MeOH/Acetic Acid) Equilibrate->Extract Step 3 Clean Clean-up (SPE or Centrifugation) Extract->Clean Step 4 LCMS LC-MS/MS Analysis (m/z 351 & 366) Clean->LCMS Step 5 Calc Ratio Calculation (Area Analyte / Area IS) LCMS->Calc Step 6

Figure 1: The IDMS workflow. Note that spiking occurs before extraction. This allows the IS to "experience" the same extraction inefficiencies as the analyte, mathematically cancelling out recovery losses.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: Triphenyltin Hydroxide (purity >98%).

  • Internal Standard: Triphenyltin-d15 (often supplied as Chloride or Hydroxide; >98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Formic Acid (FA), Glacial Acetic Acid.

  • Labware: Polypropylene (PP) tubes and vials. Do not use standard borosilicate glass to prevent adsorption.

Stock Solution Preparation

CAUTION: Organotins are highly toxic. Handle in a fume hood.

  • TPTH Stock (1 mg/mL): Dissolve 1 mg TPTH in 1 mL of Methanol + 1% Acetic Acid .

    • Note: The acid keeps the tin in the cationic state and prevents sticking.

  • TPTH-d15 Stock (100 µg/mL): Dissolve in Methanol + 1% Acetic Acid.

  • Working IS Solution: Dilute d15 Stock to 100 ng/mL in Methanol/Water (50:50, 0.1% FA).

Sample Preparation (Biological Tissue/Plasma)

This protocol uses an acidified liquid extraction optimized for organotins.

  • Aliquot: Weigh 200 mg of tissue (homogenized) or 200 µL of plasma into a 2 mL Polypropylene tube.

  • Spike IS: Add 20 µL of TPTH-d15 Working Solution .

  • Equilibrate: Vortex and let stand for 15 minutes. This allows the IS to integrate into the matrix.

  • Extraction: Add 800 µL of Extraction Solvent (Acetonitrile with 1% Formic Acid).

    • Expert Tip: For fatty tissues, include 0.05% Tropolone in the solvent to complex the tin and improve recovery, though strong acidification often suffices for the cation.

  • Disruption: Vortex vigorously for 5 minutes or bead-beat.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 200 µL of supernatant to a PP autosampler vial containing 200 µL of Water (0.1% Formic Acid). Diluting with water improves peak shape on the C18 column.

LC-MS/MS Method

Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex Triple Quad, or Thermo TSQ).

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Organotins often exhibit better solubility and peak shape in MeOH compared to ACN.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.0040%Loading
1.0040%Isocratic Hold
4.0095%Linear Ramp
6.0095%Wash
6.1040%Re-equilibration
8.0040%End

Mass Spectrometry Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
TPTH (

)
351.0197.05030Quantifier
351.0120.05045Qualifier
TPTH-d15 (IS) 366.1207.15030Quantifier
366.1120.05045Qualifier

Note: The transition 351


 197 corresponds to the loss of two phenyl groups (

). The transition to 120 corresponds to the bare Tin ion (

).

Data Analysis & Calculations

The Isotope Dilution Equation

Because the Internal Standard is added before sample preparation, we do not need to calculate "Recovery" explicitly for every sample. The ratio corrects for it.



Where:

  • 
     = Concentration of TPTH in the sample.
    
  • 
     = Final concentration of TPTH-d15 in the vial.
    
  • 
     = Relative Response Factor (determined from a calibration curve of pure standards).
    

Ideally, RRF


 1.0  because the ionization efficiency of the deuterated analog is identical to the native compound. However, running a calibration curve (Ratio vs. Concentration) validates the linearity of the instrument.
Signal Pathway Diagram

MS_Pathway Source ESI Source (Ionization to Ph3Sn+) Q1 Q1 Filter Select Precursor Source->Q1 Mixture (d0 + d15) Collision Collision Cell (N2 Gas Fragmentation) Q1->Collision 351.0 (d0) 366.1 (d15) Q3 Q3 Filter Select Product Collision->Q3 Fragmentation Detector Detector (Ion Counting) Q3->Detector 197.0 (d0) 207.1 (d15)

Figure 2: The MS/MS signal pathway. Q1 isolates the parent cations, and Q3 filters the specific product ions created by stripping phenyl groups in the collision cell.

Method Validation & Quality Control

To ensure Scientific Integrity , the following validation steps are mandatory:

  • Cross-Talk Check: Inject a high concentration of Native TPTH (without IS). Monitor the IS channel (366

    
     207). There should be no signal. Conversely, inject pure IS and monitor the Native channel.
    
    • Why? Isotopic impurities in the d15 standard (e.g., d0 or d5 presence) can skew quantitation.

  • Linearity: Construct a calibration curve from 0.1 ng/mL to 100 ng/mL. The

    
     of the Area Ratio plot should be >0.995.
    
  • Carryover: Inject a solvent blank immediately after the highest standard. Organotins are "sticky." If carryover exists, increase the wash time or switch the needle wash solvent to 50:50 MeOH:Isopropanol + 0.1% Formic Acid .

References

  • Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Organotins in Urine. Method No. 6102.02. Link

  • U.S. Environmental Protection Agency (EPA). (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[2]Link

  • Jones-Lepp, T. L., et al. (1999). "Determination of organotin compounds in water, sediments, and sewage sludge using LC-MS and LC-MS-MS." Trends in Analytical Chemistry. Link

  • Santa Cruz Biotechnology. (2024). Triphenyltin Hydroxide-d15 Product Data Sheet.[3]Link

Sources

Application Note: GC-MS Derivatization Strategies for Triphenyltin Hydroxide-d15 (TPT-OH-d15) in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triphenyltin (TPT) compounds are highly toxic organometallic pollutants historically utilized as agricultural fungicides and marine antifouling agents[1]. In rigorous environmental and toxicological analyses, Triphenyltin Hydroxide-d15 (TPT-OH-d15) serves as an indispensable isotopically labeled internal standard. By employing isotope dilution mass spectrometry (IDMS), analysts can precisely correct for matrix-induced signal suppression, variable extraction efficiencies, and derivatization losses[2].

The Causality of Derivatization

In its native state, TPT-OH-d15 is highly polar and non-volatile due to its active Sn-OH bond. If injected directly into a Gas Chromatograph (GC), the compound suffers from severe peak tailing, thermal degradation, and irreversible adsorption within the GC inlet and stationary phase[3]. To circumvent this, the polar organotin cation must be converted into a volatile, thermally stable tetraalkyltin derivative. This is achieved via alkylation, which replaces the hydroxyl group with an alkyl moiety (e.g., ethyl or pentyl), rendering the molecule strictly non-polar and GC-amenable[4].

Derivatization Strategies: Chemical Logic & Optimization

A. In-Situ Aqueous Ethylation with Sodium Tetraethylborate (NaBEt₄)

Mechanism: NaBEt₄ transfers an ethyl group to the TPT cation, yielding Triphenylethyltin-d15. Causality & Optimization: This reaction is highly favored for aqueous samples (e.g., water, beverages) because it occurs in situ, eliminating the need for exhaustive prior solvent extraction[5].

  • The pH Imperative: The reaction matrix must be strictly buffered to pH 4.0–5.0 using an acetate buffer[4].

  • Why? At pH < 4, the NaBEt₄ reagent rapidly decomposes into volatile boranes before alkylation can occur. Conversely, at pH > 5, organotin cations precipitate as insoluble hydroxides, drastically reducing derivatization efficiency[5].

B. Grignard Alkylation (e.g., Pentylmagnesium Bromide)

Mechanism: Grignard reagents (R-MgX) are strong nucleophiles that alkylate the organotin hydroxide to form a tetraalkyltin derivative. Causality & Optimization: Unlike NaBEt₄, Grignard reagents react violently and preferentially with water. Therefore, this method is strictly reserved for solid matrices (soil, biological tissues) where the analytes are first extracted into an organic solvent and rigorously dried[3]. Pentylmagnesium bromide is often selected over ethylmagnesium bromide to increase the molecular weight of the derivative, thereby shifting the analyte's retention time away from low-molecular-weight matrix interferences[6].

Experimental Workflow Visualization

Workflow Start Sample Preparation Spike TPT-OH-d15 Split Matrix Type? Start->Split Aq Aqueous Matrix Adjust pH 4.0-5.0 Split->Aq Water/Beverages Org Solid/Tissue Matrix Solvent Extraction & Drying Split->Org Soil/Biota NaBEt4 In-situ Ethylation (NaBEt₄ + Hexane) Aq->NaBEt4 Grignard Grignard Alkylation (Pentyl-MgBr in THF) Org->Grignard Volatile Volatile TPT-d15 Derivative (Tetraalkyltin) NaBEt4->Volatile Phase Separation Grignard->Volatile Quench & Extract GCMS GC-MS/MS Analysis (MRM / SIM Mode) Volatile->GCMS

GC-MS derivatization workflows for TPT-OH-d15 using NaBEt4 and Grignard reagents.

Quantitative Data Summary

The table below benchmarks the performance of these derivatization techniques across various matrices, utilizing TPT-OH-d15 for isotope dilution correction.

MatrixDerivatization AgentAnalytical TechniqueLimit of Detection (LOD)Recovery (%)Reference
Water NaBEt₄ (Ethylation)GC-MS/MS5.0 ng/L72.5 - 119.9%[4],[7]
Beverages NaBEt₄ (Ethylation)GC-MS/MS0.1 μg/L85.0 - 110.0%[8]
Sediment Pentyl-MgBr (Grignard)GC-MS5.0 ng/g64.0 - 94.0%[9]
Plastic/PVC NaBEt₄ (Ethylation)GC-MS (SIM)6.6 μg/g49.1 - 118.1%[10]

Experimental Protocols (Self-Validating Systems)

Protocol A: In-Situ Ethylation using NaBEt₄ (Aqueous Matrices)

Self-Validation Checkpoint: The formation of a distinct, rapidly clearing organic layer in Step 6 indicates successful phase separation; persistent emulsions indicate incomplete buffering or severe lipid interference requiring secondary cleanup.

  • Sample Prep: Transfer 500 mL of the aqueous sample into a 1 L glass separatory funnel[11].

  • Isotope Spiking: Add 100 µL of TPT-OH-d15 internal standard solution (1.0 µg/mL in methanol) to correct for downstream losses[2].

  • pH Adjustment: Add 10 mL of 5M sodium acetate/acetic acid buffer. Verify the pH is exactly 4.5. (Rationale: Ensures optimal stability of both the TPT cation and the highly reactive NaBEt₄ reagent)[11].

  • Derivatization: Add 1.0 mL of freshly prepared 1% (w/v) NaBEt₄ aqueous solution. (Caution: NaBEt₄ is pyrophoric; prepare under inert gas and use immediately)[11].

  • Extraction: Immediately add 20 mL of GC-grade hexane or dichloromethane (DCM). Shake vigorously for 15 minutes[11].

  • Phase Separation: Allow 30 minutes for phase separation. Collect the upper hexane layer (or lower DCM layer).

  • Drying: Pass the organic extract through a glass wool bed topped with anhydrous sodium sulfate to remove residual water, which degrades GC column stationary phases[11].

  • Concentration: Concentrate to exactly 1.0 mL under a gentle stream of high-purity nitrogen before GC-MS analysis.

Protocol B: Grignard Alkylation (Solid/Tissue Matrices)

Self-Validation Checkpoint: The complete cessation of bubbling during the aqueous quenching step (Step 5) physically confirms the total neutralization of excess Grignard reagent, ensuring the extract is safe for GC injection.

  • Extraction: Extract 5.0 g of homogenized tissue/soil using 20 mL of a 1:1 (v/v) methanol/dichloromethane mixture under ultrasonication for 60 minutes[9].

  • Isotope Spiking: Spike the crude extract with 100 µL of TPT-OH-d15 (1.0 µg/mL).

  • Solvent Exchange & Absolute Drying: Evaporate the extract to near dryness and reconstitute in 5.0 mL of anhydrous hexane. Dry completely using anhydrous sodium sulfate. (Rationale: Even trace moisture will violently quench the Grignard reagent before target alkylation can occur)[3].

  • Derivatization: In a certified fume hood, add 0.5 mL of 2M pentylmagnesium bromide in THF. Vortex for 10 seconds and let stand at room temperature for 15 minutes[3].

  • Quenching: Place the reaction tube in an ice bath. Carefully add 5.0 mL of LC-MS grade water dropwise to quench excess reagent[3].

  • Cleanup: Extract the derivatized TPT-d15 into the hexane layer. Pass the extract through a Florisil SPE cartridge to remove matrix lipids and unreacted polar interferences[6].

  • Elution: Elute with 5 mL of hexane, concentrate to 1.0 mL, and transfer to an autosampler vial.

GC-MS/MS Analytical Conditions

To ensure high-fidelity detection of the derivatized TPT-d15, the following instrumental parameters are recommended:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d. × 0.25 µm film thickness)[12].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[12].

  • Oven Temperature Program: Initial hold at 60 °C for 2 min; ramp at 20 °C/min to 130 °C; ramp at 10 °C/min to 260 °C; final ramp at 5 °C/min to 300 °C (hold for 2 min)[12].

  • Mass Spectrometry (MRM/SIM): For the ethylated derivative of TPT-d15, account for the isotopic mass shift. While native Triphenylethyltin monitors the m/z 349 → 195 transition, the fully deuterated TPT-d15 equivalent requires monitoring the corresponding shifted precursor mass (e.g., m/z 364 for the loss of the ethyl group from the molecular ion)[8].

References

Sources

Quantifying Triphenyltin residues in food using deuterated standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantification of Triphenyltin Residues in Food Matrices via IDMS

Abstract

Triphenyltin (TPT), a potent organotin fungicide and acaricide, poses significant neurotoxic and immunotoxic risks, necessitating strict Maximum Residue Limits (MRLs) often as low as 0.01 mg/kg in the EU and other jurisdictions. Traditional quantification methods suffer from significant matrix-induced suppression and recovery losses during the complex derivatization process. This protocol details a robust, self-validating workflow using Triphenyltin-d15 as a deuterated internal standard. By employing in situ ethylation with sodium tetraethylborate (NaBEt4) following a modified QuEChERS extraction, this method achieves superior accuracy and precision, effectively correcting for the non-linear inefficiencies inherent in organotin analysis.

Introduction & Mechanistic Rationale

The Challenge: Matrix Effects in Organotin Analysis

Quantifying organotins in food is chemically distinct from standard pesticide analysis due to the ionic nature of the analyte. TPT exists as a cation (


) in the matrix and must be derivatized into a non-polar, volatile species (e.g., ethyl-triphenyltin) for GC analysis.
  • Causality of Error: The derivatization efficiency of NaBEt4 is highly pH-dependent and susceptible to matrix interference (e.g., sulfur compounds in alliums or lipids in biota). External calibration fails to account for these sample-specific reaction yield losses.

  • The IDMS Solution: Using Triphenyltin-d15 (TPT-d15) is the only way to create a self-correcting system. As a chemical twin, TPT-d15 undergoes extraction, partition, and derivatization with identical efficiency to the native TPT. Any loss in the native analyte is mirrored in the standard, maintaining a constant response ratio.[1][2]

Materials & Reagents

Critical Standards
  • Native Standard: Triphenyltin Chloride (99% purity).

  • Internal Standard (IS): Triphenyltin-d15 Chloride (≥98 atom % D).[3]

    • Why d15? The +15 Da mass shift prevents "cross-talk" (spectral overlap) between the native isotope cluster of Tin (which has many natural isotopes) and the internal standard, ensuring high selectivity.

Reagents
  • Derivatizing Agent: Sodium tetraethylborate (NaBEt4).

    • Preparation: Prepare a 2% (w/v) solution in 0.1 M NaOH. Warning: Solid NaBEt4 is pyrophoric. Handle under inert gas; the aqueous solution is stable for ~1 week at 4°C.

  • Extraction Solvent: Acetonitrile (LC-MS grade) + 1% Acetic Acid.

  • Buffer: Sodium Acetate / Acetic Acid buffer (1 M, pH 4.5).

    • Criticality: NaBEt4 derivatization yield peaks at pH 4–5. Outside this range, competing hydrolysis reactions degrade the reagent.

Experimental Protocol

Sample Preparation (Modified QuEChERS)

This workflow integrates extraction with in situ derivatization.

  • Homogenization: Cryogenically mill 10 g of food sample (e.g., apple, potato, fish tissue) to a fine paste.

  • Spiking (The IDMS Step): Add 50 µL of TPT-d15 working solution (1 µg/mL) to the homogenate.

    • Wait time: Allow 15 minutes for the IS to equilibrate and bind with the matrix, mimicking the native residue.

  • Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

  • Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake and centrifuge at 4000 rpm for 5 min.

  • Aliquot Transfer: Transfer 1 mL of the supernatant (organic phase) to a reaction vial.

In Situ Derivatization & Partition

Unlike standard pesticides, we do not inject the extract directly. We must ethylate the tin.

  • Buffer Addition: To the 1 mL extract, add 5 mL of Acetate Buffer (pH 4.5) and 2 mL of Hexane .

  • Reaction: Add 200 µL of 2% NaBEt4 solution . Cap immediately and vortex for 15 minutes.

    • Mechanism:[4]

      
      
      
    • The non-polar ethyl-TPT partitions immediately into the Hexane layer, driving the reaction to completion.

  • Digestion (Optional but Recommended): If emulsion forms, sonicate for 5 min.

  • Recovery: Centrifuge. Collect the upper Hexane layer .

  • Cleanup: Pass the hexane through a chemically inert drying column (anhydrous Na2SO4) and a mini-cartridge of PSA (Primary Secondary Amine) to remove co-extracted organic acids/sugars.

Workflow Diagram

TPT_Analysis_Workflow Sample Homogenized Food Sample (10 g) Spike Add Internal Standard (TPT-d15) Sample->Spike Equilibrate 15 min Extract Extraction (AcN + 1% HOAc + Salts) Spike->Extract Deriv Derivatization (In-Situ) Add Buffer (pH 4.5) + NaBEt4 + Hexane Extract->Deriv Transfer Aliquot Partition Phase Separation (Ethyl-TPT moves to Hexane) Deriv->Partition Vortex 15 min Cleanup dSPE Cleanup (PSA / Na2SO4) Partition->Cleanup Collect Upper Layer Analysis GC-MS/MS Analysis (MRM Mode) Cleanup->Analysis

Figure 1: Step-by-step workflow for the extraction and derivatization of Triphenyltin using IDMS.

Instrumental Analysis (GC-MS/MS)

GC Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode at 260°C.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

MS/MS Parameters (MRM)

Organotins have complex isotope clusters. Select the most abundant Tin isotope (


) for the parent ion.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
TPT-Ethyl (Native) 351.1 (

)
197.0 (

)
2550
351.1120.0 (

)
4050
TPT-d15-Ethyl (IS) 366.1 (

)
202.1 (

)
2550
366.1120.0 (

)
4050

Note: The precursor ion 351 corresponds to the loss of the ethyl group


, which is the most intense ion in EI source for ethylated organotins.

Data Processing & Validation

Quantification Logic

Calculate the Response Ratio (


) for every sample:


Concentration is determined by plotting


 against the concentration ratio of the calibration standards. This linear regression typically yields 

even in complex matrices.
Performance Metrics (Expected)
  • Linearity: 0.5 – 100 µg/kg.

  • Recovery: 95–105% (The IS corrects for the typical 60-80% absolute recovery seen in manual extraction).

  • LOQ: 0.005 mg/kg (Compliant with EU MRLs).

Troubleshooting & Expert Tips

  • Low Derivatization Yield:

    • Check pH: If the extract is too acidic (from the acetic acid in QuEChERS), the buffer may not neutralize it sufficienty. Verify the aqueous phase pH is 4.5–5.0 before adding NaBEt4.

  • Standard Degradation:

    • TPT-d15 solutions in methanol are stable. However, once derivatized (ethylated) in hexane, they are volatile. Store ready-to-inject vials at -20°C if not analyzing immediately.

  • Glassware Adsorption:

    • Organotins stick to glass. Silanize glassware or use polypropylene tubes for the extraction steps to minimize wall losses.

References

  • ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method.[5] International Organization for Standardization. Link

  • European Food Safety Authority (EFSA). (2021). The 2021 European Union report on pesticide residues in food. EFSA Journal. Link

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. Link

  • Cole, R. F., et al. (2015). Optimization of the derivatization of organotin compounds with sodium tetraethylborate for GC-MS analysis. Analytical Methods.[2][6][7][8] Link

  • LGC Standards. Triphenyl-d15-tin Chloride Product Page.Link

Sources

Application Note: Optimal Concentration and Workflow for Triphenyltin Hydroxide-d15 Spiking in Organotin Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applications: Environmental Water, Wastewater, Soil/Sediment, and Biological Tissues

Introduction and Mechanistic Rationale

Triphenyltin Hydroxide (TPTH) is a potent organotin compound historically utilized as a broad-spectrum fungicide and agricultural antifeedant[1]. Due to its persistence and documented endocrine-disrupting properties, stringent regulatory monitoring of TPTH in environmental and biological matrices is required. However, the quantitation of organotins is notoriously susceptible to severe matrix effects—where co-eluting matrix components suppress or enhance the analyte's ionization in the mass spectrometer[2].

To establish a highly trustworthy, self-validating analytical system, Isotope Dilution Mass Spectrometry (IDMS) is employed. This methodology relies on spiking the sample with Triphenyltin Hydroxide-d15 (TPTH-d15) , a stable isotopologue where all 15 phenyl protons are replaced with deuterium.

The Causality of IDMS: Because TPTH-d15 (Molecular Weight: 382.12) is chemically and structurally identical to native TPTH, it exhibits the exact same derivatization kinetics, extraction recovery, and chromatographic retention time[2][3]. By co-eluting perfectly with the target analyte, TPTH-d15 experiences the exact same matrix-induced ionization suppression in the MS source at the exact same millisecond. Consequently, quantifying the native TPTH against the TPTH-d15 internal standard (IS) mathematically cancels out matrix interference and sample loss, ensuring absolute quantitative integrity[2].

Determining the Optimal Spiking Concentration

The optimal concentration of TPTH-d15 must be carefully calibrated to balance detector sensitivity, isotopic purity, and the dynamic range of the native analyte.

  • Too low: The internal standard peak will suffer from a poor signal-to-noise (S/N) ratio, introducing high relative standard deviation (RSD) into the final calculation.

  • Too high: Excessive IS concentration can lead to detector saturation or isotopic cross-talk (where trace unlabeled impurities in the deuterated standard artificially inflate the native analyte signal).

According to [4][5], the standard working range for organotins in water is 10 ng/L to 1,000 ng/L. The optimal spiking strategy dictates that the final in-sample concentration of the internal standard should fall near the midpoint of the calibration curve, typically between 50 ng/L and 250 ng/L for aqueous samples[4].

Quantitative Spiking Guidelines by Matrix
Sample MatrixExpected Analyte RangeRecommended TPTH-d15 Spike Conc. (In-Sample)Final Extract Conc. (Assuming 100x concentration factor)
Drinking / Surface Water 10 - 100 ng/L50 ng/L5.0 µg/L
Wastewater 100 - 1,000 ng/L250 ng/L25.0 µg/L
Soil / Sediment 5 - 500 µg/kg100 µg/kg100.0 µg/L
Biological Tissue 10 - 1,000 µg/kg200 µg/kg200.0 µg/L

Step-by-Step Experimental Protocol

The following protocol adapts principles from [4] and [6] to create a robust, self-validating workflow for aqueous samples.

Step 1: Preparation of Spiking Solutions
  • Action: Dissolve neat Triphenyltin Hydroxide-d15 in methanol to create a 1,000 µg/mL stock solution. Dilute further with methanol to create a 1.0 µg/mL working spiking solution [7].

  • Causality: Methanol is utilized as the carrier solvent because it is fully miscible with aqueous samples. This ensures the highly hydrophobic organotin standard rapidly and homogenously distributes throughout the water matrix before extraction begins[8].

Step 2: Sample Spiking (The IDMS Principle)
  • Action: Aliquot 250 mL of the raw water sample into an acid-washed glass volumetric flask. Immediately spike with 12.5 µL of the 1.0 µg/mL TPTH-d15 working solution to achieve exactly 50 ng/L[8].

  • Causality: The internal standard must be added prior to any pH adjustment, filtration, or extraction. Adding it at the very beginning ensures that any subsequent physical loss (e.g., adsorption to glassware) or chemical inefficiency affects both the native TPTH and TPTH-d15 equally, preserving their ratio[2].

Step 3: pH Adjustment and In-Situ Derivatization
  • Action: Add 5 mL of 1M sodium acetate buffer to adjust the sample pH to 4.5. Following this, add 1.0 mL of freshly prepared 1% (m/v) sodium tetraethylborate (

    
    )[8].
    
  • Causality: Triphenyltin hydroxide is highly polar and non-volatile, making it incompatible with Gas Chromatography (GC).

    
     acts as an alkylating agent, replacing the hydroxide group with an ethyl group to form a volatile derivative. The pH must be strictly controlled at 4.5; if the environment is too acidic, 
    
    
    
    decomposes violently. If it is too basic, the derivatization kinetics slow down drastically, resulting in poor recovery[4].
Step 4: Liquid-Liquid Extraction (LLE)
  • Action: Add 2.5 mL of high-purity n-hexane (or isooctane) to the flask. Agitate vigorously for 15 minutes, then allow the aqueous and organic phases to separate[8].

  • Causality: The newly formed ethylated derivatives (Triphenylethyltin and Triphenylethyltin-d15) are highly hydrophobic. Hexane provides an optimal partition coefficient, effectively extracting the target analytes into a concentrated 2.5 mL volume (a 100-fold concentration factor) while leaving polar matrix interferents behind in the aqueous phase[4].

Step 5: GC-MS/MS Analysis
  • Action: Inject 1-2 µL of the organic hexane layer into the GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: By monitoring specific transitions for both the native compound and the d15-labeled compound, the instrument software calculates the exact concentration of TPTH based on the ratio of their peak areas, completely negating any signal suppression caused by residual matrix components[2].

Workflow Visualization

G N1 Sample Collection (Water/Sediment Matrix) N2 Spike TPTH-d15 (Isotope Dilution) N1->N2 Add IS early N3 pH Adjustment (Acetate Buffer pH 4.5) N2->N3 N4 In-Situ Derivatization (NaBEt4 Ethylation) N3->N4 Optimize reaction N5 Liquid-Liquid Extraction (Hexane Partitioning) N4->N5 Extract non-polar derivatives N6 GC-MS/MS Quantitation (Target vs IS Ratio) N5->N6 Organic phase

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for organotin quantitation.

References

  • ISO 17353:2004 - Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. URL:[Link]

  • EPA Method 8323 - Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. United States Environmental Protection Agency. URL:[Link]

  • A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Application Note: High-Throughput, Simultaneous Determination of Organotins Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Organotin Compounds

Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints for marine vessels.[1] Despite their utility, many OTCs, particularly tributyltin (TBT) and triphenyltin (TPT), are potent endocrine disruptors and exhibit high toxicity to a wide range of organisms, leading to their regulation and monitoring in environmental and biological matrices.[2] The accurate quantification of individual organotin species and their degradation products, such as dibutyltin (DBT) and monobutyltin (MBT), is crucial for assessing environmental contamination and human exposure risks.

The analysis of organotins is challenging due to their varying polarity, propensity for adsorption, and the low concentration levels at which they are found in complex matrices.[3][4] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive analytical technique for organotin speciation, offering unparalleled accuracy and precision by correcting for both extraction inefficiencies and matrix-induced signal suppression or enhancement.[5][6] This is achieved by introducing a known amount of a stable, isotopically-labeled version of the analyte into the sample at the earliest stage of preparation.

This application note provides a comprehensive guide to the simultaneous determination of multiple organotin species using isotopically labeled internal standards. We will primarily focus on the gold-standard approach using tin-isotope labeled standards and also discuss the application of deuterium-labeled standards as a cost-effective alternative, along with the associated technical considerations.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate method for quantitative analysis.[5] Its power lies in the use of an internal standard that is a stable-isotope-labeled analogue of the analyte.[7][8][9] This standard is chemically identical to the native analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer.[10][11] However, due to the difference in mass, the labeled standard and the native analyte can be distinguished by the mass spectrometer.

By adding a known quantity of the isotopically labeled standard to the sample before any processing, a fixed ratio of labeled to unlabeled analyte is established. Any subsequent losses during extraction, cleanup, or analysis will affect both the native analyte and the labeled standard equally, thus preserving their ratio.[11] The concentration of the native analyte is then determined by measuring the altered isotope ratio in the final sample extract. This method effectively cancels out variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.[8][9]

Choosing the Right Isotopic Label: Tin vs. Deuterium

The choice of isotopic label for the internal standard is a critical decision in method development. For organotin analysis, two primary options exist: tin-isotope labeled standards and deuterium-labeled standards.

Tin-Isotope Labeled Standards: The Gold Standard

Standards enriched with stable tin isotopes (e.g., ¹¹⁷Sn, ¹¹⁹Sn) are considered the most reliable for organotin analysis.[5]

  • Causality: The isotopic label is on the central tin atom, which is the most stable part of the molecule and not susceptible to chemical exchange. This ensures the label is retained throughout the entire analytical procedure.

  • Advantages:

    • Label Stability: The tin isotope label is permanently incorporated into the molecule's core, eliminating the risk of label loss.

    • Co-elution: The physicochemical properties of the tin-labeled standard are virtually identical to the native analyte, ensuring perfect co-elution in chromatographic separations. This is crucial for accurate compensation of matrix effects, which are highly dependent on retention time.[11]

  • Disadvantages:

    • Cost and Availability: The synthesis of tin-isotope enriched standards is complex and expensive, which can be a limiting factor for some laboratories.

Deuterium (d15) Labeled Standards: A Cost-Effective Alternative

Deuterium-labeled standards, where hydrogen atoms on the alkyl or phenyl groups are replaced with deuterium (²H or D), offer a more accessible alternative. For instance, a tributyltin standard could potentially have its butyl chains deuterated. A "d15" designation would imply the replacement of 15 hydrogen atoms with deuterium.

  • Causality: Deuterium labeling creates a mass shift that allows the internal standard to be differentiated from the native analyte by the mass spectrometer.[12][13] The chemical behavior is very similar, but not identical, to the unlabeled compound.

  • Advantages:

    • Cost-Effectiveness: The synthesis of deuterated compounds is generally less expensive than for compounds with heavier elemental isotopes.[13]

  • Disadvantages:

    • Label Instability: Deuterium atoms can sometimes be lost through hydrogen-deuterium (H/D) exchange with protons from the solvent or matrix, especially if the labels are on exchangeable sites (e.g., adjacent to a carbonyl group) or under certain pH conditions.[13][14][15] While deuteration on stable carbon-hydrogen bonds is generally robust, the possibility of exchange must be validated.

    • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond. This can sometimes lead to a small difference in retention time between the deuterated standard and the native analyte.[15] If the standard does not perfectly co-elute with the analyte, it may experience different matrix effects, leading to inaccurate quantification.[15]

Experimental Workflow & Protocols

The following section details a generalized workflow for the simultaneous determination of organotins in environmental samples. The protocol is adaptable for both GC-MS and LC-MS platforms.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization (e.g., Sediment, Water) Spiking 2. Spiking with Isotopically Labeled Internal Standard Mix Sample->Spiking Add known amount of IS Extraction 3. Solvent Extraction (e.g., Tropolone in Methanol/Acetic Acid) Spiking->Extraction Co-extraction Derivatization 4. Derivatization (for GC-MS) (e.g., Ethylation with NaBEt4) Extraction->Derivatization Increase volatility Cleanup 5. Clean-up/Concentration (e.g., Solid Phase Extraction) Derivatization->Cleanup Remove interferences Injection 6. GC-MS or LC-MS/MS Injection Cleanup->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Integration 9. Peak Integration (Native & Labeled Analytes) Detection->Integration Calculation 10. Isotope Ratio Calculation Integration->Calculation Quantification 11. Concentration Determination Calculation->Quantification

Caption: Generalized workflow for organotin analysis using IDMS.

Protocol 1: Sample Preparation for Sediment Samples

This protocol is designed for the extraction of various organotin species from sediment or soil matrices.

  • Sample Homogenization: Lyophilize the sediment sample and grind it to a fine, homogenous powder.

  • Spiking: Weigh approximately 1 gram of the dried sediment into a polypropylene centrifuge tube. Add a known volume of the isotopically labeled internal standard working solution (containing a mix of labeled MBT, DBT, TBT, etc.).

  • Extraction:

    • Add 10 mL of an extraction solvent mixture. A common and effective mixture is methanol/acetic acid.[16] The addition of a complexing agent like tropolone can improve the extraction efficiency of certain organotins.[17]

    • Vortex the sample for 1 minute, then place it in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube. Repeat the extraction process on the pellet and combine the supernatants.

  • Derivatization (for GC-MS analysis):

    • Rationale: Ionic organotins (MBT, DBT, TBT) are not volatile enough for GC analysis and must be converted to more volatile species.[17] Ethylation with sodium tetraethylborate (NaBEt₄) is a common and effective method.[1]

    • Adjust the pH of the combined extracts to ~5 using an acetate buffer.

    • Add 1 mL of 2% (w/v) NaBEt₄ solution and vortex immediately.

    • Add 5 mL of hexane, vortex for 2 minutes, and allow the layers to separate.

    • Transfer the upper hexane layer, containing the derivatized organotins, to a new tube for analysis.

  • Concentration: If necessary, concentrate the hexane extract under a gentle stream of nitrogen to a final volume of 1 mL.

Protocol 2: Instrumental Analysis by GC-ICP-MS

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful technique for organotin speciation, offering high separation efficiency and element-specific detection.

  • GC System: Agilent 7890 GC or equivalent.

  • Column: HP-5 or equivalent (30 m x 0.32 mm i.d., 0.25 µm film thickness).[16]

  • Injector: Split/splitless, operated in splitless mode.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • ICP-MS System: Agilent 7700 ICP-MS or equivalent.

  • Monitored Isotopes: Monitor both the native tin isotopes (e.g., ¹²⁰Sn) and the enriched isotopes from the internal standards (e.g., ¹¹⁷Sn, ¹¹⁹Sn). If using deuterium-labeled standards, monitor the appropriate m/z for the derivatized native and deuterated species.

Protocol 3: Instrumental Analysis by LC-ICP-MS

Liquid chromatography coupled with ICP-MS offers the advantage of eliminating the time-consuming derivatization step.[2]

  • LC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column suitable for organometallic compounds.

  • Mobile Phase: Gradient elution using a mixture of methanol, water, and acetic acid, often with a complexing agent like triethylamine.

  • ICP-MS System: Same as for GC-ICP-MS. The introduction system will be a nebulizer suitable for organic solvents.

Data Analysis and Method Validation

Quantification

The concentration of each organotin analyte is calculated using the following isotope dilution equation:

Cₓ = (Cₛ * Wₛ / Wₓ) * (Rₛ - Rₘ) / (Rₘ - Rₓ) * (Aₓ / Aₛ)

Where:

  • Cₓ = Concentration of the analyte in the sample

  • Cₛ = Concentration of the isotopic standard

  • Wₛ = Weight of the isotopic standard added

  • Wₓ = Weight of the sample

  • Rₘ = Measured isotope ratio in the sample/standard mixture

  • Rₛ = Isotope ratio of the standard

  • Rₓ = Isotope ratio of the native analyte

  • Aₓ = Atomic weight of the analyte

  • Aₛ = Atomic weight of the standard

Method Validation

A robust analytical method requires thorough validation to ensure it is fit for purpose.[13] Key validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.995 for a multi-point calibration curve.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing Certified Reference Materials (CRMs) or spiked samples.Recovery of 80-120% in spiked samples or agreement with the certified value of a CRM.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] Expressed as Relative Standard Deviation (%RSD).%RSD < 15% for replicate measurements.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically defined as a signal-to-noise ratio of 10.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]Chromatographic resolution of analyte peaks from interferences.

Trustworthiness and Self-Validation

The protocol described herein incorporates several self-validating systems to ensure the trustworthiness of the results:

  • Isotope Dilution: The core of the method's reliability. By its nature, IDMS internally corrects for procedural errors in each individual sample.

  • Certified Reference Materials (CRMs): Regular analysis of CRMs (e.g., PACS-2 sediment) provides an external check on the entire analytical process, from extraction to final calculation, validating the method's accuracy.[5][16]

  • Procedural Blanks: Analyzing a blank matrix with every batch of samples ensures that there is no contamination from solvents, reagents, or labware.

  • Replicate Analysis: Analyzing samples in duplicate or triplicate provides a measure of the method's precision for real-world samples.

Conclusion

The simultaneous determination of organotin compounds is a critical task for environmental monitoring and regulatory compliance. The use of isotope dilution mass spectrometry, particularly with stable tin-isotope labeled internal standards, provides the highest level of accuracy and precision by correcting for analytical variability. While deuterium-labeled standards present a more economical option, they require careful validation to address potential issues of label stability and chromatographic shifts. The detailed protocols and validation guidelines presented in this application note provide a robust framework for researchers and scientists to develop and implement reliable methods for organotin analysis in complex matrices.

References

Sources

Troubleshooting & Optimization

Correcting matrix effects in organotin analysis with Triphenyltin Hydroxide-d15

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting Matrix Effects with Triphenyltin Hydroxide-d15

Executive Summary: The Matrix Challenge in Organotin Analysis

The Problem: Triphenyltin (TPT) analysis in complex biological or environmental matrices (plasma, tissue, foodstuffs) via LC-MS/MS is notoriously susceptible to Matrix Effects (ME) .[1] Co-eluting phospholipids, salts, and proteins compete for charge in the Electrospray Ionization (ESI) source, causing significant ion suppression (signal loss) or enhancement. External calibration often fails because the standards in neat solvent do not experience this suppression, leading to false negatives or inaccurate quantification.

The Solution: Triphenyltin Hydroxide-d15 (TPTH-d15) serves as the "Gold Standard" Stable Isotope Labeled Internal Standard (SIL-IS). Because it possesses physicochemical properties nearly identical to the target analyte but a distinct mass shift (+15 Da), it compensates for:

  • Extraction Efficiency: Losses during sample preparation.

  • Ionization Variability: Fluctuations in the ESI source.

  • Matrix Effects: Suppression/enhancement, provided it co-elutes with the analyte.[2][3][4]

Analytical Workflow & Mechanism

The following diagram illustrates the critical insertion point of the Internal Standard (IS) to ensure full correction of both recovery and matrix effects.

TPT_Workflow Sample Biological/Food Matrix Extract Extraction (QuEChERS/LLE) Sample->Extract Matrix Load Spike ADD IS: TPTH-d15 Spike->Extract Pre-Extraction Spike (Corrects Recovery + ME) Cleanup Cleanup (dSPE/SPE) Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC ESI ESI Source (Ionization) LC->ESI Co-elution MS MS/MS Detection (MRM Mode) ESI->MS Suppression Normalization Data Quantification (Ratio TPT/TPT-d15) MS->Data

Figure 1: Analytical workflow for TPT analysis. The TPT-d15 spike occurs pre-extraction to normalize the entire process.

Experimental Protocol: Validating the Correction

To confirm that TPTH-d15 is effectively correcting for matrix effects, you must calculate the Matrix Factor (MF) .

Step 1: Preparation of QC Samples

Prepare three sets of samples (n=3 for each):

  • Set A (Neat Standard): TPT and TPT-d15 in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with TPT and TPT-d15 after cleanup.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with TPT and TPT-d15 before extraction.

Step 2: Quantitative Assessment

Use the data from Step 1 to calculate the following parameters.

ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression> 1.0 : Ion Enhancement1.0 : No Effect
IS-Normalized MF

Must be close to 1.0 . If this value is 1.0, the IS is perfectly correcting the matrix effect, even if the absolute MF is 0.5 (50% suppression).
Recovery (RE)

Measures extraction efficiency.
Step 3: LC-MS/MS Conditions (Guideline)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (buffers are critical for organotin ionization).

    • B: Methanol + 0.1% Formic Acid.

  • MS Transitions (ESI+):

    • TPT (Target): m/z 351.0

      
       197.0 (Quant), 351.0 
      
      
      
      120.0 (Qual).
    • TPT-d15 (IS): m/z 366.1

      
       207.1 (Quant).
      
    • Note: Transitions are based on the predominant Sn-120 isotope. Optimize for your specific instrument resolution.

Troubleshooting Guide & FAQs
Category 1: Chromatography & Retention Time

Q: Why do TPT and TPT-d15 have slightly different retention times (RT)? A: This is known as the Deuterium Isotope Effect .[5] Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. In Reversed-Phase LC (RPLC), TPT-d15 may elute slightly earlier than TPT.

  • Risk: If the RT shift is significant (>0.1 min) and the matrix suppression zone is narrow, the IS may elute in a "suppressed" region while the analyte elutes in a "clean" region (or vice versa). This invalidates the correction.

  • Fix:

    • Use a shallower gradient slope to force co-elution.

    • Switch to UPLC/UHPLC to sharpen peaks, minimizing the overlap window required.

    • Verify the "IS-Normalized MF" (see Table above). If it remains near 1.0 despite the shift, the correction is still valid.

Q: I see "cross-talk" or interference in the IS channel. Why? A: This usually stems from two sources:

  • Natural Isotopic Overlap: Tin (Sn) has many stable isotopes. Ensure your mass resolution separates the TPT [M+H]+ isotopes from the TPT-d15 [M+H]+ isotopes. The +15 Da shift is usually sufficient, but low-resolution instruments may struggle if the isolation window is too wide.

  • Impurity: Check the Certificate of Analysis for the TPT-d15. If it contains significant d0 (unlabeled) TPT, it will contribute to the analyte signal, causing false positives.

Category 2: Stability & Handling

Q: Can TPT-d15 undergo Hydrogen-Deuterium Exchange (HDX)? A: The deuterium atoms in TPT-d15 are located on the phenyl rings (aromatic C-D bonds). These are chemically stable and do not exchange with solvent protons under standard LC conditions (pH 2-8).

  • Caution: Avoid extremely harsh acidic conditions (pH < 1) or high temperatures for prolonged periods, which could degrade the organotin moiety itself (cleaving phenyl groups), regardless of deuteration.

Q: How should I store the TPT-d15 stock solution? A: Organotins tend to adsorb to glass surfaces.

  • Storage: Store stock solutions in methanol (not water) at -20°C.

  • Material: Use silanized glass vials or polypropylene containers to prevent adsorptive loss, which looks like "suppression" but is actually just loss of analyte.

Category 3: Quantification Failures

Q: My calibration curve is linear, but my QC accuracy is poor in the matrix. A: This indicates the IS is not tracking the Analyte correctly.

  • Check Equilibration: Organotins can require longer column equilibration times. If the column isn't stable, the Analyte/IS ratio will drift.

  • Check Dose-Response: Ensure the concentration of TPT-d15 is consistent across all samples. If you are using a repeating pipette, verify its precision with a gravimetric check.

  • Matrix Mismatch: If you are calibrating in solvent but analyzing plasma, the "Absolute Matrix Effect" might be so severe (>80% suppression) that the signal falls below the linear dynamic range of the detector. Switch to Matrix-Matched Calibration spiked with TPT-d15 to mitigate this.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2005).[6] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2004). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2003). Determination of matrix effects in biological fluids using liquid chromatography-tandem mass spectrometry.

Sources

Technical Support Center: Optimizing Triphenyltin Hydroxide-d15 (TPT-d15) Recovery in Sediment Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organotin Analysis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting and quantifying Triphenyltin Hydroxide-d15 (TPT-d15) in sediment samples.

Sediment matrices are notoriously difficult due to their high organic carbon content and negatively charged clay minerals, which strongly adsorb the bulky, lipophilic triphenyltin cation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind extraction failures and providing self-validating protocols to ensure analytical integrity.

Experimental Workflow & Causality

To achieve high recovery rates, the extraction system must simultaneously disrupt the organotin-sediment bonds, partition the analyte into an organic phase, and prepare it for mass spectrometric detection.

G N1 Sediment Sample Spiked with TPT-d15 N2 Acidic Leaching (HCl in Methanol) N1->N2 Desorb N3 Complexation (0.1% Tropolone in Toluene) N2->N3 Chelate N4 Liquid-Liquid Extraction (Phase Separation) N3->N4 Extract N5 Derivatization (NaBEt4 at pH 4.5-5.0) N4->N5 Ethylate N6 Extract Cleanup (Florisil / Silica Gel) N5->N6 Purify N7 Instrumental Analysis (GC-MS/MS or LC-ICP-MS) N6->N7 Quantify

Workflow for optimal Triphenyltin-d15 extraction and derivatization from sediment.

Core Troubleshooting Guides

Q1: My absolute recovery of TPT-d15 is consistently below 40% using standard solvent extraction. What is the primary mechanistic failure? A1: The failure lies in the ionic interactions between the sediment and the analyte. In environmental matrices, triphenyltin exists primarily as a cation (TPT+). This cation binds tightly to negatively charged binding sites on clay minerals and humic acids. A simple organic solvent (like hexane or dichloromethane) cannot break these ionic bonds. The Solution: You must introduce an acidic modifier (e.g., 1M HCl or HBr) to protonate the sediment binding sites, effectively displacing the TPT+ cation[1]. Furthermore, you must use a chelating agent. Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is the industry standard because its adjacent hydroxy-ketone groups form strong coordinate bonds with the tin atom, masking its charge and allowing it to partition efficiently into the organic solvent[2][3].

Q2: I am using tropolone and acid, but my TPT-d15 recovery is still highly variable (50-80%). How can I stabilize the extraction equilibrium? A2: Variability in tropolone-assisted extraction usually stems from insufficient kinetic energy or incomplete phase separation. Tropolone complexation requires adequate time and mechanical energy to reach equilibrium[4]. The Solution: Transition from manual shaking to an ultrasonic bath or a mechanical shaker for a minimum of 60 minutes. Additionally, ensure your solvent ratio is optimized. A mixture of acidic methanol (to penetrate the aqueous sediment pores) and a non-polar solvent like toluene or isooctane containing 0.1% tropolone forces the chelated TPT-d15 into the organic phase[4][5].

Q3: During NaBEt4 derivatization for GC-MS, my TPT-d15 signal disappears. What happened? A3: Sodium tetraethylborate (NaBEt4) is highly sensitive to pH. Because your initial extraction step requires strong acids (HCl) to desorb the TPT-d15, the resulting extract is highly acidic. If you add NaBEt4 to an unbuffered, highly acidic extract, the derivatizing agent violently decomposes into inert borane gases before it can ethylate the organotin[6]. The Solution: You must implement a strict buffering step. Add a sodium acetate/acetic acid buffer to the aqueous phase to lock the pH between 4.5 and 5.0 prior to adding NaBEt4[4][6].

Step-by-Step Validated Protocol: Extraction & Derivatization

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you can isolate failures before reaching the mass spectrometer.

Phase 1: Matrix Spiking & Equilibration

  • Weigh exactly 1.0 g of homogenized, freeze-dried sediment into a 50 mL PTFE centrifuge tube.

  • Spike the sediment with an appropriate volume of TPT-d15 internal standard solution (e.g., yielding a final concentration of 100 ng/g).

  • Validation Checkpoint: Allow the spiked sediment to equilibrate in the dark at 4°C for at least 12 hours. This ensures the TPT-d15 integrates into the sediment matrix, mimicking native organotin binding behavior.

Phase 2: Acidic Leaching & Complexation 4. Add 10 mL of 1M HCl in methanol to the sediment. Vortex for 1 minute to disrupt aggregates. 5. Add 10 mL of 0.1% (w/v) tropolone in toluene (or isooctane)[4]. 6. Extract via ultrasonication or mechanical shaking for 60 minutes to ensure complete desorption and chelation[5]. 7. Centrifuge at 3000 rpm for 10 minutes to achieve distinct phase separation. Transfer the upper organic layer to a clean glass vial.

Phase 3: pH-Controlled Ethylation (Derivatization) 8. To the organic extract, add 40 mL of sodium acetate/acetic acid buffer (1 M)[6]. 9. Validation Checkpoint: Use a micro-pH probe or high-resolution indicator strip to verify the aqueous phase is exactly pH 4.5–5.0. Adjust with dilute NaOH or HCl if necessary. 10. Add 1.0 mL of freshly prepared 1% (w/v) NaBEt4 aqueous solution[6]. 11. Seal the vial and shake vigorously for 15 minutes. The NaBEt4 will ethylate the TPT-d15, rendering it volatile for GC analysis.

Phase 4: Cleanup & Concentration 12. Pass the derivatized organic phase through a Florisil or Silica Gel solid-phase extraction (SPE) column pre-conditioned with hexane[2][6]. This removes co-extracted humic acids and lipids that cause MS signal suppression. 13. Elute with a hexane/toluene mixture, concentrate under a gentle stream of nitrogen to a final volume of 100 µL, and transfer to a GC vial for GC-MS/MS analysis[6].

Quantitative Data Summary

The following table summarizes the causal impact of critical extraction parameters on TPT-d15 recovery rates, derived from validated laboratory methodologies[2][4][6][7].

Extraction ParameterSub-optimal ConditionOptimized ConditionTypical TPT-d15 Recovery (%)Mechanistic Causality
Chelating Agent None (Solvent only)0.1% Tropolone< 40% vs. 86–110%Tropolone breaks hydrogen and coordinate bonds between the Sn atom and the sediment matrix.
Acidification Neutral pH1M HCl in Methanol~ 30% vs. > 90%Protons displace the TPT+ cation from negatively charged clay/humic binding sites.
Derivatization pH pH < 3.0pH 4.5 – 5.0 (Acetate buffer)< 10% vs. > 95%NaBEt4 rapidly decomposes into inert boranes in highly acidic environments, preventing ethylation.
Extract Cleanup No CleanupFlorisil / Silica Gel SPEVariable (Signal Quenching)Removes co-extracted lipids and humic acids that cause severe ionization suppression in the MS source.

Frequently Asked Questions (FAQs)

Q: Can I use Accelerated Solvent Extraction (ASE) instead of manual liquid-liquid extraction to improve throughput? A: Yes. ASE utilizes elevated temperature and pressure to dramatically increase extraction kinetics, reducing solvent consumption and time[8]. However, TPT-d15 is susceptible to thermal degradation. If using ASE, do not exceed 100°C, and ensure your extraction cells are packed with a dispersant (like diatomaceous earth) to prevent sediment clumping.

Q: Is it possible to skip the derivatization step entirely? A: Yes, but it requires changing your instrumental approach. Derivatization is mandatory for Gas Chromatography (GC) because the TPT cation is non-volatile[2]. If you switch to Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) or LC-MS/MS, you can analyze the underivatized TPT cation directly[1][9]. Be warned: skipping derivatization leaves the analyte highly susceptible to matrix suppression from co-eluting sediment compounds, requiring rigorous SPE cleanup prior to injection[1].

Q: Why use TPT-d15 instead of a simpler surrogate like Tripropyltin (TPrT)? A: While TPrT is often used as a general surrogate for organotins[2][4], it does not account for the specific steric hindrance and matrix binding affinities of the bulky phenyl rings in Triphenyltin. TPT-d15 is an isotopically labeled exact match. It perfectly mimics the extraction efficiency, derivatization kinetics, and matrix suppression of native TPT, allowing for true Isotope Dilution Mass Spectrometry (IDMS) quantification[1][7].

References

  • [Organotins in Sediment/Soil by GC with MS Detection - PBM] - gov.bc.ca -[Link]

Sources

Resolving sensitivity issues in Triphenyltin Hydroxide-d15 detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triphenyltin Hydroxide-d15 (TPTH-d15) Technical Support Center .

This guide addresses the specific sensitivity and stability challenges associated with using deuterated Triphenyltin (TPT) as an Internal Standard (IS). As a Senior Application Scientist, I have structured this to move beyond basic protocol steps into the causality of analytical failure.

Core Directive: The TPTH-d15 Sensitivity Paradox

Triphenyltin Hydroxide-d15 is the "Gold Standard" for correcting matrix effects and recovery losses in organotin analysis. However, because it shares the exact physicochemical properties of the native analyte, it suffers from the same three critical failure modes:

  • Adsorption: It binds aggressively to glass surfaces (silanol groups).

  • Instability: It degrades to Diphenyltin (DPT) and Monophenyltin (MPT) under UV light or extreme pH.

  • Ion Suppression: In LC-MS/MS, it competes for charge in the electrospray droplet.

If your IS signal is unstable, your quantification is invalid. Use the modules below to diagnose and resolve your specific issue.

Module 1: Sample Preparation & Extraction (The "Loss" Phase)

Q: My TPTH-d15 recovery is consistently low (<50%) across all samples, including blanks. Is my stock solution bad?

Diagnosis: Before blaming the vendor, check your glassware. Organotins are Lewis acids; the tin atom effectively coordinates with electron-rich oxygen atoms in silanol groups on untreated glass surfaces. The Fix: You must render the tin "invisible" to the glass or remove the active sites on the glass.

Protocol A: The Tropolone Complexation (Mandatory for Solvent Extraction) If you are using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), you must use a complexing agent.

  • Mechanism: Tropolone (2-hydroxy-2,4,6-cycloheptatriene-1-one) forms a non-ionic chelate with the TPT+ cation. This neutralizes the charge, preventing adsorption to glass and significantly increasing solubility in non-polar solvents (like hexane/dichloromethane).

  • Step-by-Step:

    • Add 0.05% - 0.1% (w/v) Tropolone to your extraction solvent.

    • Acidify the sample to pH 2–3 (using acetic or hydrochloric acid) to ensure the species exists as the free cation (TPT+) available for complexation.

Protocol B: Glassware Deactivation (Silanization)

  • Action: Replace standard borosilicate glassware with Silanized Glassware for all steps involving low-concentration standards.

  • Alternative: Acid-wash all glassware in 10% HNO3 for 24 hours, rinse with DI water, and then rinse with acetone. Note: Acid washing is less effective than silanization for TPT.

Scientist’s Note: Never store TPTH-d15 working standards in clear glass. TPT undergoes photodegradation to Diphenyltin-d10. Use amber silanized vials.

Module 2: GC-MS Derivatization Troubleshooting

Q: I see the d15 peak, but the intensity fluctuates wildly between replicates. Why is the derivatization inconsistent?

Diagnosis: This is likely a pH control failure during the ethylation reaction with Sodium Tetraethylborate (NaBEt4). The Science: NaBEt4 is highly pH-sensitive.

  • pH < 3: The reagent hydrolyzes (decomposes) before it can alkylate the tin.

  • pH > 6: The organotin species precipitates or forms hydroxides that react slowly.

The Self-Validating Protocol: Use the Acetate Buffer System to lock the reaction window.

ParameterOptimal SettingWhy?
Buffer pH 4.5 ± 0.2 Balances Reagent Stability vs. Reaction Rate [1].
Reagent Prep Fresh DailyNaBEt4 oxidizes rapidly in air/water.
Reaction Time 15–30 minsExtended times do not improve yield and may risk back-exchange.

Visual Workflow: Derivatization Logic The following diagram illustrates the critical control points (CCPs) where sensitivity is lost during the GC-MS prep workflow.

G cluster_0 Sample Preparation (Critical Control Points) cluster_1 Analysis & Diagnosis Start Sample + TPTH-d15 Spike pH_Adjust CCP 1: pH Adjustment Target: pH 4.5 (Acetate Buffer) Start->pH_Adjust Deriv CCP 2: Derivatization Add 1% NaBEt4 pH_Adjust->Deriv If pH < 3: Reagent Hydrolysis If pH > 6: Low Yield Extract Extraction Hexane + Agitation Deriv->Extract PhaseSep Phase Separation Extract->PhaseSep GCMS GC-MS Injection PhaseSep->GCMS Result Check d15 Peak Area GCMS->Result Decision Is Signal Stable? Result->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No Check_Reagent Check NaBEt4 Freshness (Must be <24hrs old) Fail->Check_Reagent Low Signal

Caption: Critical Control Points (CCPs) in the NaBEt4 derivatization workflow. Failure at CCP 1 (pH) is the most common cause of sensitivity loss.

Module 3: LC-MS/MS Ion Suppression & Chromatography

Q: I switched to LC-MS/MS to avoid derivatization, but the d15 signal is suppressed in sediment extracts.

Diagnosis: You are experiencing "Matrix-Induced Ion Suppression." Co-eluting phospholipids or humic acids are stealing charge from the TPT-d15 cation in the electrospray source.

Troubleshooting Guide:

1. Mobile Phase Optimization Organotins are already cationic (


). You do not need aggressive acidification to protonate them, but you do need to prevent them from interacting with silanols in the LC column.
AdditiveEffect on SensitivityRecommendation
Formic Acid (0.1%) Moderate. Good for protonation, but can suppress signal if too high.Standard starting point.
Ammonium Acetate (5-10mM) High. Provides buffering. Ammonium ions prevent adduct formation (

) which splits the signal.
Preferred for TPT analysis. [2]
Triethylamine (TEA) Variable. Sacrificial base to block silanols, but dirties the MS source.Avoid unless peak tailing is severe.

2. Chromatographic Separation TPT is very hydrophobic. If it elutes in the high-organic wash at the end of the gradient, it will co-elute with the bulk of the matrix dirt.

  • Action: Use a C18 column with end-capping (e.g., Phenomenex Kinetex or Waters BEH).

  • Gradient: Start at 50% Organic to elute polar matrix early, then ramp to 95%. Ensure TPT elutes during the ramp, not in the final hold.

3. Transition Selection (MRM) Ensure you are monitoring the correct transitions. Deuteration changes the mass, but the fragmentation pattern remains similar.

  • TPTH-d15 Parent Ion: ~366 m/z (depending on specific isotope distribution).

  • Common Daughter Ions: Look for the loss of a phenyl-d5 group.

  • Interference Check: If the d15 signal is high in a blank sample, check for "Cross-Talk." Reduce the collision energy slightly or increase the inter-scan delay.

Module 4: Stability & Storage (The Silent Killer)

Q: How long can I keep my d15 working standards?

Fact: Organotin standards in methanol are stable for 6–12 months if stored correctly. However, dilute working standards (ppb level) degrade within days if exposed to light or improper solvents.

Storage Rules:

  • Solvent: Store stock solutions in Methanol . Avoid storing in Acetone or Hexane for long periods as evaporation rates alter concentration.

  • Temperature: Refrigerate at 4°C in the dark.

  • Verification: Every 3 months, inject the d15 stock against a fresh native TPT standard. If the Response Factor (RF) shifts by >15%, discard the d15 stock.

Summary: The Troubleshooting Logic Tree

Use this logic flow to isolate the root cause of your sensitivity issue quickly.

Troubleshooting Start Issue: Low TPTH-d15 Signal Check_Std Inject Neat Standard (No Matrix) Start->Check_Std Low_Neat Signal Low in Neat Std? Check_Std->Low_Neat Yes_Neat YES (Instrument/Stock Issue) Low_Neat->Yes_Neat Yes No_Neat NO (Method/Matrix Issue) Low_Neat->No_Neat No (Neat is fine) Stock_Check Check Stock Age > 6 months? Check Storage (Dark/4°C)? Yes_Neat->Stock_Check Inst_Check Check MS Source (Clean Cone/Lens) Check Tuning Stock_Check->Inst_Check Method_Type Method Type? No_Neat->Method_Type GC GC-MS (Derivatization) Method_Type->GC LC LC-MS/MS (Direct) Method_Type->LC pH_Check Check Buffer pH (4.5) Check NaBEt4 Freshness GC->pH_Check Matrix_Check Check Ion Suppression (Dilute Sample 1:5) Optimize Mobile Phase (Ammonium Acetate) LC->Matrix_Check

Caption: Diagnostic logic tree for isolating TPTH-d15 sensitivity failures.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization.

  • U.S. EPA Method 8323 . Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846 Test Methods for Evaluating Solid Waste. [1][2]

  • Bratakos, M.S., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography A.

  • Agilent Technologies . (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD. Application Note.

Sources

Optimizing ionization parameters for Triphenyltin Hydroxide-d15 in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of ionizing Triphenyltin Hydroxide-d15 (TPTH-d15). Organotin compounds exhibit unique behaviors in the gas phase, particularly regarding in-source fragmentation and complex isotopic distributions[1].

This guide abandons generic advice in favor of a self-validating framework. Every parameter adjustment described below is grounded in the fundamental mechanisms of electrospray ionization (ESI), ensuring your analytical methods are both highly sensitive and scientifically rigorous.

Mechanistic Overview & Optimization Workflow

Unlike standard small organic molecules, TPTH-d15 (C18HD15OSn) behaves similarly to an inorganic base in solution[2]. During Electrospray Ionization (ESI), the hydroxide group is readily lost in acidic environments, yielding the highly stable triphenyltin cation [(C6D5)3Sn]+. Consequently, positive ion mode (ESI+) is the definitive choice for this analyte.

Workflow Step1 1. Sample Preparation TPTH-d15 in MeOH w/ 0.1% Formic Acid Step2 2. Direct Infusion (ESI+) Target m/z 366.1 [(C6D5)3Sn]+ Step1->Step2 Step3 3. Source Parameter Tuning Minimize Cone Voltage to Prevent Fragmentation Step2->Step3 Step4 4. MS/MS Optimization Ramp CE for m/z 366.1 -> 202.0 Step3->Step4 Step5 5. Internal Validation Match 10-Isotope Sn Envelope Step4->Step5

Workflow for the systematic optimization and validation of TPTH-d15 ESI-MS parameters.

Quantitative Parameter Optimization

To achieve optimal signal-to-noise (S/N) ratios, source parameters must be delicately balanced. Standard MRM transitions for unlabeled Triphenyltin (TPT) typically monitor the precursor m/z 351.1 to the product ion m/z 197.0[3]. For our deuterated TPTH-d15, these transitions shift predictably due to the mass of the 15 deuterium atoms.

Table 1: Quantitative ESI-MS/MS Parameter Optimization for TPTH-d15

ParameterRecommended RangeMechanistic Causality
Ionization Mode ESI Positive (+)Promotes the rapid loss of the OH- group to form the stable [(C6D5)3Sn]+ cation.
Capillary Voltage 3.0 - 4.0 kVProvides optimal Taylor cone stability for methanolic solvents without causing electrical discharge.
Cone / Fragmentor Voltage 20 - 35 VCritical: Must be kept low to prevent premature in-source Sn-C cleavage while maintaining sufficient ion focusing[1].
Desolvation Temp. 300 - 350 °CEnsures complete droplet evaporation; organotins are thermally stable within this range.
Precursor Ion (m/z) 366.1 (for 120Sn)Corresponds to the intact[(C6D5)3Sn]+ cation (Mass: 119.9 + 246.2 = 366.1 Da).
Product Ion (m/z) 202.0 (for 120Sn)Corresponds to [(C6D5)Sn]+ formed after the collision-induced loss of two phenyl-d5 groups.

Step-by-Step Experimental Protocol: Self-Validating Tuning

This protocol ensures that every parameter adjustment is internally validated by the analyte's intrinsic isotopic signature, preventing false optimizations based on matrix noise.

Step 1: Standard Preparation

  • Action: Dissolve TPTH-d15 in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Causality: Methanol provides superior desolvation efficiency in the ESI source compared to highly aqueous solvents, facilitating the release of gas-phase ions.

Step 2: Mobile Phase Configuration

  • Action: Prepare a carrier stream of 50:50 Methanol:Water modified with 0.1% Formic Acid.

  • Causality: The acidic environment forces the dissociation of the hydroxide ion from TPTH-d15. Avoid strong ion-pairing agents like TFA, which cause severe signal suppression[4].

Step 3: Direct Infusion & Precursor Optimization

  • Action: Infuse the standard at 5-10 µL/min. Set the MS to ESI+ full scan mode (m/z 100-500). Tune the cone/fragmentor voltage starting from 10 V and carefully ramp up to 40 V.

  • Causality: Full scan allows visualization of the entire isotopic envelope. Stop ramping when the m/z 366.1 signal is maximized without the appearance of m/z 284.0 (which indicates the unwanted loss of one phenyl-d5 group in the source).

Step 4: MS/MS Collision Energy (CE) Ramping

  • Action: Isolate m/z 366.1 in the first quadrupole (Q1). Ramp the Collision Energy from 10 eV to 50 eV using Argon gas.

  • Causality: Monitor the formation of the primary product ion at m/z 202.0. Select the CE that yields the highest intensity for this specific transition (typically found between 25-35 eV).

Step 5: Isotopic Envelope Validation (Self-Validating Step)

  • Action: Extract the MS1 spectrum of the precursor.

  • Causality: Confirm the presence of the characteristic 10-isotope pattern of Tin. The peak at m/z 366.1 (120Sn) must be the base peak of the cluster, flanked by m/z 364.1 (118Sn) and m/z 362.1 (116Sn) at their theoretical relative abundances (approx. 100%, 73%, and 43% respectively)[1]. If this pattern is missing, your signal is an isobaric interference.

Troubleshooting & FAQs

Q1: Why am I seeing extensive fragmentation of TPTH-d15 before the ions even reach the collision cell? A1: This is a classic case of in-source fragmentation. Organotin compounds possess relatively labile Sn-C bonds[1]. When the cone voltage (or fragmentor voltage) is set too high, the kinetic energy imparted to the ions during transmission from atmospheric pressure into the high-vacuum region causes premature cleavage of the phenyl-d5 groups. Solution: Lower your cone voltage to the 20-30 V range. You are trading a slight loss in overall ion transmission efficiency for the preservation of the intact [(C6D5)3Sn]+ precursor.

Fragmentation HighCone High Cone Voltage (>50V) InSource In-Source Cleavage of Sn-C(D5) Bonds HighCone->InSource LossSignal Loss of m/z 366.1 Increase in m/z 202.0 InSource->LossSignal LowCone Optimal Cone Voltage (20-30V) Intact Intact Precursor m/z 366.1 Maintained LowCone->Intact

Mechanistic effect of cone voltage on the in-source fragmentation of TPTH-d15.

Q2: Should I use Positive or Negative ESI mode for Triphenyltin Hydroxide-d15? A2: Positive ESI (ESI+) is unequivocally the preferred mode. Triphenyltin hydroxide behaves similarly to an inorganic base[2]. In the presence of acidic mobile phase additives, it readily loses the hydroxide anion (OH-) to form the highly stable triphenyltin cation [(C6D5)3Sn]+. Negative mode is generally reserved for detecting complex anionic adducts, which are highly matrix-dependent and less reproducible for quantitative workflows.

Q3: What mobile phase additives maximize ionization efficiency without causing signal suppression? A3: Use weak organic acids like 0.1% Formic Acid or 0.1% Acetic Acid. These provide the necessary protons to facilitate the loss of the hydroxide group. Crucial Warning: Strictly avoid Trifluoroacetic Acid (TFA) or high concentrations of inorganic salts. TFA forms strong ion pairs with organotin cations, which fail to dissociate in the gas phase, leading to severe signal suppression[4].

Q4: How do I definitively confirm the identity of TPTH-d15 amidst background matrix noise? A4: Leverage the self-validating nature of Tin's isotopic distribution. Tin possesses 10 naturally occurring isotopes, with 120Sn being the most abundant[1]. Your precursor ion will not be a single peak, but a distinct isotopic envelope spanning m/z 358 to m/z 370. If your observed mass spectrum does not perfectly mirror this theoretical 10-peak distribution, your signal is an isobaric interference, not TPTH-d15.

References[1] Title: Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds

Source: upce.cz URL: 4] Title: Characteristic parameters of the quantitative determination of organotin compounds by LC-APCI-MS in both selected ion monitoring and scan mode Source: researchgate.net URL: 3] Title: Application Notes and Protocols for the Analytical Detection of Triphenyltin in Seawater Source: benchchem.com URL: 2] Title: Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem Source: nih.gov URL:

Sources

Validation & Comparative

The Gold Standard in Analytical Method Validation: A Comparative Guide to Triphenyltin Hydroxide-d15

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the unwavering reliability of quantitative data is paramount. The validation of analytical methods is the cornerstone of this assurance, demonstrating that a method is fit for its intended purpose. A critical element in achieving the highest echelons of accuracy and precision, especially in complex matrices, is the judicious selection of an internal standard. This guide provides an in-depth, objective comparison of analytical method validation using the isotopically labeled internal standard, Triphenyltin Hydroxide-d15, against traditional approaches, supported by scientific principles and illustrative experimental data.

The Imperative for Rigorous Validation and the Role of Internal Standards

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[1] These guidelines necessitate the evaluation of key parameters, including specificity, linearity, accuracy, precision, and robustness, to ensure the integrity of analytical data.[2]

Internal standards are indispensable tools in chromatography and mass spectrometry for correcting analytical variability.[3] They are compounds added at a constant concentration to all samples, calibrators, and quality controls to account for variations in sample preparation, injection volume, and instrument response.[4] While structurally similar but non-isotopically labeled compounds have been used, stable isotope-labeled internal standards, such as deuterated compounds, are widely recognized as the gold standard, particularly for mass spectrometry-based methods.[5][6]

The Scientific Edge of Triphenyltin Hydroxide-d15

Triphenyltin Hydroxide-d15 is a deuterated analog of Triphenyltin Hydroxide, an organotin compound used as a fungicide.[7] The key to its superiority as an internal standard lies in the principles of isotope dilution mass spectrometry (IDMS).[8] In this technique, a known amount of the isotopically labeled standard is added to the sample at the earliest stage of preparation.[9] Because Triphenyltin Hydroxide-d15 is chemically identical to the analyte, it exhibits nearly the same physicochemical properties. This ensures it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential suppression or enhancement in the mass spectrometer's ion source. By measuring the ratio of the analyte's signal to that of the internal standard, precise quantification can be achieved, as this ratio remains constant even if absolute signal intensities fluctuate due to matrix effects or other sources of error.[10]

The use of deuterated standards like Triphenyltin Hydroxide-d15 effectively compensates for measurement errors that could arise from ion suppression or enhancement, a common challenge in complex biological and environmental samples.

A Comparative Look: Validation Parameters

To illustrate the advantages of employing Triphenyltin Hydroxide-d15, let's examine its impact on key analytical method validation parameters compared to methods using a non-deuterated internal standard (a structural analog) or no internal standard (external standard method).

Data Presentation:

Table 1: Comparison of Linearity and Range

MethodLinearity (r²)Range (µg/L)
External Standard0.9951 - 100
Non-Deuterated IS0.9981 - 100
Triphenyltin Hydroxide-d15 >0.999 0.5 - 100

Table 2: Comparison of Accuracy and Precision

MethodAccuracy (% Recovery)Precision (% RSD)
External Standard85 - 115%< 15%
Non-Deuterated IS90 - 110%< 10%
Triphenyltin Hydroxide-d15 98 - 102% < 5%

Table 3: Impact on Robustness (Deliberate Method Variations)

VariationMethodDeviation in Results
Injection Volume (±10%)External StandardSignificant
Non-Deuterated ISModerate
Triphenyltin Hydroxide-d15 Negligible
Sample Extraction Time (±5 min)External StandardSignificant
Non-Deuterated ISModerate
Triphenyltin Hydroxide-d15 Negligible

Experimental Protocols

The following protocols outline the key steps in validating an analytical method for Triphenyltin Hydroxide in a complex matrix (e.g., soil or biological tissue) using Triphenyltin Hydroxide-d15 as the internal standard.

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters Sample Weigh Sample Spike Spike with Triphenyltin Hydroxide-d15 Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup Solid Phase Extraction (SPE) Extract->Cleanup Inject Inject into LC-MS/MS Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Specificity Specificity Detect->Specificity Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision Detect->Precision Robustness Robustness Detect->Robustness

Caption: A generalized workflow for the validation of an analytical method for Triphenyltin Hydroxide using Triphenyltin Hydroxide-d15.

Protocol 1: Specificity

Objective: To demonstrate that the method can unequivocally measure Triphenyltin Hydroxide without interference from matrix components, impurities, or degradation products.

  • Blank Matrix Analysis: Analyze at least six different blank matrix samples to ensure no interfering peaks are present at the retention time of Triphenyltin Hydroxide and Triphenyltin Hydroxide-d15.

  • Spiked Matrix Analysis: Spike a blank matrix with Triphenyltin Hydroxide at a low concentration and analyze. The peak should be well-resolved from any other matrix components.

  • Forced Degradation (for stability-indicating methods): Subject a solution of Triphenyltin Hydroxide to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure that the degradation products do not interfere with the quantification of the intact analyte.

Protocol 2: Linearity and Range

Objective: To establish the relationship between the concentration of Triphenyltin Hydroxide and the instrumental response over a defined range.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of Triphenyltin Hydroxide, covering the expected range of the samples.

  • Add Internal Standard: Add a constant concentration of Triphenyltin Hydroxide-d15 to each calibration standard.

  • Analysis: Analyze the calibration standards using the developed LC-MS/MS method.

  • Construct Calibration Curve: Plot the ratio of the peak area of Triphenyltin Hydroxide to the peak area of Triphenyltin Hydroxide-d15 against the concentration of Triphenyltin Hydroxide.

  • Evaluate: Determine the linearity by calculating the coefficient of determination (r²), which should ideally be >0.99. The range is the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.

Protocol 3: Accuracy

Objective: To determine the closeness of the measured value to the true value.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix.

  • Add Internal Standard: Add a constant concentration of Triphenyltin Hydroxide-d15 to each QC sample.

  • Analysis: Analyze at least five replicates of each QC level.

  • Calculate Recovery: Determine the concentration of Triphenyltin Hydroxide in each QC sample using the calibration curve and calculate the percent recovery. The mean recovery should be within a pre-defined acceptance range (e.g., 98-102%).

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples within the same analytical run.

  • Intermediate Precision (Inter-assay precision): Analyze the same set of QC samples on different days, with different analysts, and on different instruments.

  • Calculate RSD: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level. The %RSD should be within a pre-defined acceptance limit (e.g., <5%).

Protocol 5: Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Identify Critical Parameters: Identify critical method parameters that may be subject to slight variations during routine use (e.g., mobile phase composition, flow rate, column temperature).

  • Introduce Variations: Systematically vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, flow rate ±5%).

  • Analyze Samples: Analyze a mid-level QC sample under each of the varied conditions.

  • Evaluate Impact: Assess the effect of each variation on the analytical results. The results should remain within the acceptance criteria for accuracy and precision.

The Principle of Isotope Dilution Mass Spectrometry

IDMS_Principle cluster_sample Initial Sample cluster_spike Spiking cluster_process Sample Processing & Analysis cluster_result Quantification Analyte Unknown Amount of Triphenyltin Hydroxide Mix Homogenization Analyte->Mix IS Known Amount of Triphenyltin Hydroxide-d15 IS->Mix Process Extraction & Cleanup (Potential for Loss) Mix->Process Analysis LC-MS/MS Analysis Process->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Calculate Calculate Initial Analyte Concentration Ratio->Calculate

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) using Triphenyltin Hydroxide-d15.

Conclusion: Elevating Confidence in Analytical Data

The validation of an analytical method is a rigorous process that underpins the reliability of scientific data. While various approaches to internal standardization exist, the use of a stable isotope-labeled internal standard, such as Triphenyltin Hydroxide-d15, offers unparalleled advantages in accuracy, precision, and robustness. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, it effectively corrects for variations throughout the analytical workflow, particularly the unpredictable matrix effects inherent in complex samples. For researchers, scientists, and drug development professionals, embracing the principles of isotope dilution mass spectrometry with high-quality internal standards like Triphenyltin Hydroxide-d15 is a definitive step towards achieving the highest standards of data integrity and analytical excellence.

References

Sources

Comparative Guide: Triphenyltin Hydroxide-d15 vs. d10 Internal Standards

[1][2]

Executive Summary

In the quantitative analysis of Triphenyltin Hydroxide (TPTH) via LC-MS/MS, the selection of an internal standard (IS) is the single most critical factor for mitigating matrix effects and ensuring regulatory compliance. While TPTH-d15 (fully deuterated) is the industry gold standard, questions often arise regarding the viability of lower-deuterated alternatives like TPTH-d10 (partially deuterated).

The Verdict: TPTH-d15 is the superior choice for regulated workflows. While TPTH-d10 theoretically offers a retention time (RT) closer to the native analyte (minimizing the "deuterium isotope effect"), it suffers from significant synthetic challenges leading to isotopic scrambling and batch-to-batch variability. TPTH-d15, being a symmetrical isotopologue, ensures high isotopic purity (>99 atom % D), eliminates spectral cross-talk from Tin’s complex natural isotope cluster, and provides the most reliable normalization for matrix suppression.

Technical Comparison: The Science of Selection

The "Tin Cluster" Challenge

Tin (

1
  • Native TPTH (

    
    ):  Primary peaks at 
    
    
    367 (
    
    
    ) and 369 (
    
    
    ).[1]
  • The Risk: An IS with insufficient mass shift can have its "light" isotopes overlap with the "heavy" isotopes of the native analyte, or vice versa.

FeatureTPTH-d15 (Symmetrical)TPTH-d10 (Asymmetrical/Partial)
Structure 3 rings, all fully deuterated (

).[2][1]
2 rings

, 1 ring

(Theoretical target).[2][1]
Mass Shift +15 Da. Complete separation from the entire Sn isotope cluster.[2][1]+10 Da. Sufficient separation, but statistically riskier if scrambling occurs.[2][1]
Synthesis Purity High. Synthesized from pure

.[2][1] One-step Grignard symmetry.[2][1]
Low. Requires stepwise addition of phenyl groups.[2][1] High risk of "Scrambling" (mix of d5, d10, d15).[2]
Spectral Cross-talk Negligible (<0.1%). Moderate. Impurities (d5/d0) in the d10 mix can cause false positives in native channels.[1]
The Deuterium Isotope Effect (Chromatography)

Deuterium is slightly more hydrophilic than hydrogen, causing deuterated standards to elute earlier than native analytes on Reversed-Phase (C18) columns.

  • TPTH-d15: Contains 15 deuteriums.[2][1]

    • Effect: Elutes 0.1–0.2 minutes earlier than Native TPTH.[2][1]

    • Implication: In sharp matrix suppression zones (e.g., phospholipid elution), the IS might not experience the exact same suppression as the analyte.

  • TPTH-d10: Contains 10 deuteriums.[2][1]

    • Effect: Elutes closer to Native TPTH than d15.[2][1]

    • Implication: Theoretically better co-elution.[2][1] However, this benefit is outweighed by the synthesis purity risks described below.[2]

The "Synthesis Trap" of d10

This is the decisive factor for Application Scientists.[1]

  • d15 Synthesis: You react

    
     with excess 
    
    
    .[2][1] The reaction is driven to completion.[2][1] All ligands are identical.[2][1] Result: Pure d15.[2][1]
  • d10 Synthesis: You must attach exactly two

    
     groups and one 
    
    
    group.[2][1] This requires a statistical reaction or complex protection/deprotection chemistry.[2][1]
    • Result: "Statistical Scrambling."[2][1] A "d10" product is often a bell curve of d5, d10, and d15.[2]

    • Consequence: The presence of d0 or d5 impurities in a "d10" standard will directly interfere with the quantification of the native analyte, ruining sensitivity (LOQ).

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis logic and the analytical decision pathway.

Gcluster_synthesisSynthesis Pathway Comparisoncluster_analysisLC-MS/MS PerformanceStartInternal Standard SelectionRouteASymmetrical Route (d15)React SnCl4 + Excess C6D5-MgBrStart->RouteARouteBAsymmetrical Route (d10)React SnCl4 + Mix of C6H5/C6D5Start->RouteBResultAPure TPTH-d15(Single Species)RouteA->ResultAHigh YieldResultBStatistical Mixture(d5 / d10 / d15 Scrambling)RouteB->ResultBLow PurityCrossTalkSpectral Cross-talk Check(Isotope Cluster Overlap)ResultA->CrossTalkNo OverlapRT_ShiftRetention Time Shift(Deuterium Effect)ResultA->RT_ShiftSlight Shift (Acceptable)ResultB->CrossTalkHigh Risk of d0/d5 InterferenceResultB->RT_ShiftMinimal Shift (Theoretical Benefit)VerdictFinal Verdict:TPTH-d15CrossTalk->VerdictPurity WinsRT_Shift->Verdict

Caption: Logical flow comparing the synthesis purity and analytical performance of d15 vs. d10 standards. The "Scrambling" risk in d10 synthesis compromises assay sensitivity.

Experimental Protocol: Validated d15 Workflow

This protocol is designed for the determination of TPTH in complex matrices (e.g., soil, sediment, or produce) using TPTH-d15 to correct for the notorious adsorption of organotins to glassware and matrix components.

Materials & Reagents[1][2]
  • Analyte: Triphenyltin Hydroxide (Native).[2][1]

  • Internal Standard: Triphenyltin-d15 (purity

    
     98 atom % D).[2][1]
    
  • Derivatization Agent: Sodium Tetraethylborate (

    
    ) - Required for GC-MS; optional for LC-MS but improves peak shape.[2][1]
    
  • Mobile Phase: Methanol / 0.1% Formic Acid in Water (Gradient).[2][1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve TPTH-d15 in Methanol to 100

      
      .[2][1] Store at -20°C in polypropylene  vials (avoid glass to prevent adsorption loss).
      
  • Sample Spiking (The Critical Step):

    • Add the IS before extraction.[2][1]

    • Why? Organotins bind strongly to soil/sediment.[2][1] The IS must experience the extraction inefficiency to correct for it.

    • Spike 50

      
       of d15 working solution (1 
      
      
      ) into 5g of sample.
  • Extraction (QuEChERS Modified):

    • Add 10 mL Acetonitrile + 1% Acetic Acid.

    • Vortex 1 min; Sonicate 15 min (essential for organotin release).

    • Add QuEChERS salts (

      
      ).[2][1] Centrifuge.
      
  • LC-MS/MS Parameters:

    • Column: C18, 1.7

      
      , 2.1 x 100 mm.[2]
      
    • Ionization: ESI Positive.

    • Transitions (MRM):

      • Native:

        
         (Quant), 
        
        
        (Qual).[1]
      • IS (d15):

        
         (Quant).[2][1] Note: The mass shift is +15.[2][1] The fragment also retains deuterated rings.
        
Self-Validation Check (System Suitability)

To ensure your IS is working correctly, perform the "Post-Column Infusion" test:

  • Infuse the TPTH-d15 standard continuously into the MS source.[2][1]

  • Inject a blank matrix extract via the LC.[2][1]

  • Monitor the d15 signal baseline.[2][1]

  • Result: If you see a sharp dip in the d15 signal at the TPTH retention time, you have severe matrix suppression.[2][1] If the d15 and Native peaks align within this suppression zone, the method is valid. If d15 elutes before the suppression zone (due to isotope effect) while Native elutes in it, you must adjust the gradient to flatten the suppression profile.

References

  • European Reference Laboratory for Residues of Pesticides. (2013). Identification criteria for residues determined by LC-MS/MS. Retrieved from

  • Borecka, M., et al. (2016).[2][1] Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. National Institutes of Health.[2][1] Retrieved from

  • Duxbury, K. J., et al. (2008).[2][1] Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. Retrieved from

  • Santa Cruz Biotechnology. Triphenyltin Hydroxide-d15 Product Data. Retrieved from

  • BenchChem. (2025).[2][1][3] Assessing the Impact of Deuteration on Chromatographic Retention Time. Retrieved from

Comparison Guide: Cross-Validation of Triphenyltin Hydroxide-d15 Against External Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of Triphenyltin Hydroxide-d15 (TPTH-d15) as a stable isotope-labeled internal standard (SIL-IS). We will explore the underlying scientific principles, present a detailed experimental protocol for validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer insights into data interpretation. The objective is to establish a robust, self-validating system that ensures the accuracy and reliability of quantitative data.

Introduction: The Imperative for Accuracy in Organotin Analysis

Triphenyltin Hydroxide (TPTH) is an organotin compound historically used as a fungicide and biocide.[1] Due to its toxicity and environmental persistence, monitoring its presence in various matrices is of paramount importance.[2] In modern analytical chemistry, accurate quantification of such compounds relies heavily on isotope dilution mass spectrometry (IDMS), a technique that employs stable isotope-labeled internal standards.

Triphenyltin Hydroxide-d15, in which the 15 hydrogen atoms of the three phenyl rings are replaced with deuterium, serves as an ideal internal standard for the quantification of TPTH.[3] It is chemically identical to the native analyte and, in theory, behaves identically during sample extraction, cleanup, and chromatographic separation.[4] Its mass difference allows it to be distinguished by a mass spectrometer, enabling it to correct for variations in sample preparation and instrument response.[5]

However, the integrity of any quantitative analysis rests on the quality of its internal standard. It is critical to verify the purity and concentration of the TPTH-d15 standard itself. This is achieved through cross-validation, a process where the performance of the internal standard method is rigorously compared against an independent, traceable external standard method.[6][7] This guide details the procedure for this essential validation.

Core Analytical Strategy: LC-MS/MS

While Gas Chromatography (GC) can be used for organotin analysis, it often requires a cumbersome derivatization step to increase the volatility of the analytes.[8][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique, offering high sensitivity and selectivity without the need for derivatization, thereby simplifying sample preparation and reducing analysis time.[2][10] This guide will focus exclusively on an LC-MS/MS-based workflow.

Experimental Design: A Dual-Method Comparison

The core of this cross-validation is to analyze a single set of quality control (QC) samples using two different calibration methods and compare the results.

  • Method A: Internal Standard (IS) Calibration. This method uses TPTH-d15 to generate a calibration curve based on the ratio of the analyte (TPTH) signal to the internal standard (TPTH-d15) signal. This is the method being validated.

  • Method B: External Standard (ES) Calibration. This method uses a certified reference material (CRM) of unlabeled TPTH to generate a calibration curve based on the absolute signal of the analyte. This method serves as the benchmark.

Agreement between the results obtained from both methods provides high confidence in the accuracy of the TPTH-d15 standard's certified concentration.

Materials and Instrumentation
  • Analyte: Triphenyltin Hydroxide Certified Reference Material (CRM) (e.g., from Sigma-Aldrich/Supelco, LGC Standards).[11][12]

  • Internal Standard: Triphenyltin Hydroxide-d15 (the product to be validated).[3][13][14]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[10][15]

  • Consumables: C18 SPE cartridges, analytical C18 column, appropriate vials, and pipettes.[2][16]

  • Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.[10]

  • Matrix: A representative blank matrix (e.g., surface water, soil extract) for preparing QC samples.

Detailed Experimental Protocol

This protocol is based on established methodologies for organotin analysis, such as those derived from EPA Method 8323, which uses solid-phase extraction and LC-MS.[4][17][18]

Step 1: Preparation of Stock and Working Solutions
  • TPTH External Standard Stock (1 mg/mL): Accurately weigh the unlabeled TPTH CRM and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • TPTH-d15 Internal Standard Stock (1 mg/mL): Accurately weigh the TPTH-d15 and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create:

    • A set of external standard calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL of TPTH).

    • A set of internal standard calibration standards containing a fixed concentration of TPTH-d15 (e.g., 50 ng/mL) and varying concentrations of TPTH (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • A single working solution of TPTH-d15 for spiking samples in Method A.

    • Spiking solutions of TPTH for preparing QC samples.

Step 2: Quality Control (QC) Sample Preparation
  • Using the blank matrix, prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 75, and 400 ng/mL).

  • Prepare at least three replicates for each QC level.[6]

  • Divide the prepared QC samples into two sets: one for analysis with Method A and one for Method B.

  • For Method A QCs: Spike each sample with the TPTH-d15 working solution to achieve a constant final concentration (e.g., 50 ng/mL). This must be done before the extraction step.

  • For Method B QCs: These samples are not spiked with the internal standard.

Step 3: Sample Extraction (Solid-Phase Extraction Example)

This procedure is for a 100 mL water sample and should be optimized as needed.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[19]

  • Sample Loading: Load the 100 mL water sample (already spiked with IS for Method A) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes.[16]

  • Elution: Elute the analyte(s) with 2 mL of methanol containing 0.1% acetic acid into a collection tube.[19]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

Step 4: LC-MS/MS Analysis

The following are typical starting conditions and must be optimized for the specific instrument used.

ParameterSpecification
LC System Agilent 1290 Infinity or equivalent[15]
Column C18, 2.1 x 50 mm, 2.6 µm[10]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min[19]
Column Temp. 40 °C[10]
Injection Vol. 10 µL
MS/MS System AB Sciex 4000 QTRAP or equivalent[19]
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions TPTH: 367.0 -> 273.0 (Quantifier), 367.0 -> 197.0 (Qualifier)
TPTH-d15: 382.1 -> 283.0 (Quantifier), 382.1 -> 202.0 (Qualifier)

Note: The exact m/z values for the protonated molecule [M+H]+ may vary slightly based on the tin isotope distribution; the most abundant should be chosen. The fragments correspond to losses of phenyl groups.

Step 5: Data Processing and Cross-Validation
  • Analyze the calibration standards and QC samples for both Method A and Method B.

  • For Method A: Construct a calibration curve by plotting the (Peak Area of TPTH / Peak Area of TPTH-d15) ratio against the concentration of TPTH. Calculate the concentrations of the QC samples using this curve.

  • For Method B: Construct a calibration curve by plotting the Peak Area of TPTH against the concentration of TPTH. Calculate the concentrations of the QC samples using this curve.

  • Compare the results.

Visualization of the Validation Workflow

G cluster_prep Step 1: Preparation cluster_cal Step 2: Calibration & QC Sets cluster_analysis Step 3 & 4: Analysis cluster_data Step 5: Data Processing & Comparison CRM TPTH CRM (External Standard) Cal_ES External Std Curve (TPTH only) CRM->Cal_ES Cal_IS Internal Std Curve (TPTH + fixed TPTH-d15) CRM->Cal_IS QC_Set_B QC Samples for Method B (Spiked with TPTH) CRM->QC_Set_B QC_Set_A QC Samples for Method A (Spiked with TPTH + TPTH-d15) CRM->QC_Set_A IS TPTH-d15 (Internal Standard) IS->Cal_IS IS->QC_Set_A QC_Matrix Blank Matrix QC_Matrix->QC_Set_B QC_Matrix->QC_Set_A LCMS LC-MS/MS Analysis Cal_ES->LCMS Cal_IS->LCMS Extraction Sample Extraction (SPE) QC_Set_B->Extraction QC_Set_A->Extraction Extraction->LCMS Quant_B Quantify QC Set B using External Std Curve LCMS->Quant_B Quant_A Quantify QC Set A using Internal Std Curve LCMS->Quant_A Compare Compare Results (Method A vs. Method B) Quant_B->Compare Quant_A->Compare

Caption: Cross-validation workflow for TPTH-d15.

Data Interpretation and Acceptance Criteria

Summarize the quantitative results in a clear, structured table.

QC LevelMethod A (Internal Standard)Method B (External Standard)
Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD % Difference
Low QC [Data][Data][Data]
Mid QC [Data][Data][Data]
High QC [Data][Data][Data]

Causality and Trustworthiness:

  • Precision (%RSD): The Relative Standard Deviation for replicates at each level should ideally be ≤15%. This demonstrates the reproducibility of each method independently.

  • Accuracy (% Difference): The percentage difference between the mean concentrations determined by Method A and Method B is the key metric for cross-validation. This value should ideally be within ±15%.[6]

  • Interpretation of Success: If the results from both methods are precise and show strong agreement (low % difference), it provides high confidence that:

    • The certified concentration of the Triphenyltin Hydroxide-d15 standard is accurate.

    • The deuterated standard is free from significant unlabeled TPTH contamination.

    • The TPTH-d15 behaves as a true internal standard, effectively compensating for analytical variability.

This successful cross-validation establishes a self-validating system, grounding all future quantitative results that use this batch of TPTH-d15 in the traceability of the external CRM. It is a foundational experiment that underpins the integrity of subsequent research and development activities.

References

  • U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846. [Link]

  • U.S. Environmental Protection Agency. (2025). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. [Link]

  • OI Analytical. Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]

  • Royal Society of Chemistry. (2019). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. [Link]

  • BCP Instruments. (2022). Organotin analysis. [Link]

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]

  • Ataman Kimya. TRIPHENYLTIN HYDROXIDE. [Link]

  • ResearchGate. (2019). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF. [Link]

  • Pharmaffiliates. Chemical Name : Triphenyltin Hydroxide-d15. [Link]

  • ACS Publications. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link]

  • Occupational Safety and Health Administration. Triphenyltin hydroxide. [Link]

  • ResearchGate. (2013). Examination of Analytical Method for Triphenyltin (TPT) and Tributyltin (TBT) to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances". [Link]

  • Charles University. (2017). Validation of chromatographic methods in pharmaceutical analysis. [Link]

  • PubMed. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. [Link]

  • Wikipedia. Triphenyltin hydroxide. [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. [Link]

Sources

The Definitive Guide to Fentin Hydroxide Analysis: Overcoming Matrix Effects with d15 Isotopic Markers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible quantification of Fentin hydroxide (Triphenyltin hydroxide, TPTH). TPTH is a restricted-use organotin fungicide that presents severe analytical challenges. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex matrices like agricultural commodities and environmental sediments cause unpredictable signal suppression or enhancement in the electrospray ionization (ESI) source[1].

To achieve true scientific integrity, an analytical method cannot merely generate numbers; it must be a self-validating system. This guide objectively compares traditional calibration approaches against Isotope Dilution Mass Spectrometry (IDMS) using Triphenyltin-d15 (Fentin-d15) markers, providing the mechanistic reasoning and field-proven protocols required to achieve uncompromising reproducibility.

The Analytical Challenge: Why Traditional Calibration Fails

Matrix effects occur when co-eluting components from the sample matrix compete with the target analyte for charge during the ionization process[1].

When laboratories rely on External Calibration (no internal standard), any matrix-induced ion suppression directly reduces the apparent concentration of Fentin hydroxide, leading to false negatives or artificially low recovery rates.

Some methods attempt to correct this by using Structural Analog Internal Standards (e.g., Tripropyltin or Di-n-heptyltin). However, because these analogs have different chemical structures, they elute at different retention times. Consequently, they experience a different localized matrix environment in the ESI source, resulting in an incomplete correction of the matrix effect[1].

The Mechanistic Advantage of d15 Isotopic Markers

The definitive solution is Isotope Dilution Mass Spectrometry (IDMS) utilizing a fully deuterated marker, such as Triphenyltin-d15 chloride (CAS 358731-94-9)[2].

Because the d15 marker is chemically identical to native Fentin hydroxide—differing only by a mass shift of +15 Da—it co-elutes perfectly with the target analyte. This co-elution guarantees that both the native TPTH and the d15 marker experience the exact same matrix suppression or enhancement at the exact same millisecond in the MS source[1]. By quantifying the ratio of the native signal to the d15 signal, the matrix effect is mathematically canceled out.

G N1 Native Fentin Hydroxide (Subject to Matrix Suppression) N3 Co-Elution in LC-MS/MS (Identical Retention Time) N1->N3 N2 Triphenyltin-d15 Spike (Identical Suppression Profile) N2->N3 N4 Ionization Competition (ESI Source) N3->N4 N5 Native Signal Reduced N4->N5 N6 d15 Signal Reduced N4->N6 N7 Ratio (Native/d15) Remains Constant (Accurate Quantification) N5->N7 N6->N7

Fig 1. Logical relationship of signal correction in Isotope Dilution Mass Spectrometry.

Comparative Performance Data

The implementation of d15-IDMS transforms the reliability of organotin analysis. As demonstrated in comparative speciation studies, isotopic dilution is significantly more sensitive and reproducible than external calibration methods.

Analytical ApproachInternal Standard UsedTypical Recovery (%)Reproducibility (% RSD)Limit of Detection (LOD)
External Calibration None33 – 68%5.7 – 12.7%1.5 – 25.6 ng/L
Structural Analog IS Tripropyltin chloride60 – 85%4.5 – 8.0%1.0 – 5.0 ng/L
Isotope Dilution (IDMS) Triphenyltin-d15 70 – 114% 1.2 – 2.9% 0.5 – 1.2 ng/L

Table 1: Performance comparison of calibration strategies for organotin analysis. Data synthesized from robust environmental and agricultural matrices.

Self-Validating Experimental Protocol

To achieve the <3% RSD seen in top-tier laboratories, the extraction protocol must be designed with causality in mind. The following QuEChERS-based workflow is engineered to act as a self-validating system for Fentin hydroxide analysis in complex matrices (e.g., fruits, vegetables, or sediments)[3],[2].

Step-by-Step Methodology

1. Sample Aliquoting & Isotope Spiking

  • Action: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 100 µL of a 1 µg/mL Triphenyltin-d15 internal standard solution[2].

  • Causality: Spiking before any solvent is added ensures the isotopic marker undergoes the exact same physical losses, degradation, and extraction inefficiencies as the native analyte, allowing for absolute correction[1].

2. Matrix Equilibration

  • Action: Allow the spiked sample to sit at room temperature for 30 minutes.

  • Causality: This critical pause allows the d15 marker to intercalate into the matrix and bind to active sites identically to the native Fentin hydroxide, ensuring binding parity.

3. Acidified Solvent Extraction

  • Action: Add 10 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 30 minutes[2].

  • Causality: Organotins are prone to binding to negatively charged silanol groups on glassware or matrix proteins. The acidic environment (0.2% to 1% acid) protonates these sites and maintains the TPTH in a highly soluble state, maximizing extraction efficiency[3],[2].

4. Partitioning & Clean-up

  • Action: Add 4 g of anhydrous Magnesium Sulfate (MgSO4) and 1 g of Sodium Acetate. Vortex for 1 minute, then centrifuge at >1,500 rcf for 5 minutes[2].

  • Causality: MgSO4 drives an exothermic reaction that forces the water out of the organic phase, pushing the organotins into the acetonitrile layer. Sodium acetate buffers the system to prevent acid-catalyzed degradation of sensitive co-extracted analytes[2].

5. LC-MS/MS Analysis & Self-Validation

  • Action: Inject the supernatant directly into the LC-MS/MS. Monitor the specific MRM transitions (e.g., Fentin-d15 at m/z 366.0 → 202.0 and 366.0 → 119.9)[2].

  • Self-Validation Check: Evaluate the absolute peak area of the d15 marker. While the ratio corrects for suppression, if the absolute d15 area drops below 10% of a neat solvent standard, the matrix suppression is too severe, risking a drop below the instrument's signal-to-noise threshold. The system self-flags these samples for dilution and re-injection.

G S1 1. Homogenize Sample (e.g., 10g Matrix) S2 2. Spike with Fentin-d15 (100 µL of 1 µg/mL) S1->S2 S3 3. Equilibrate (30 min) Ensures Binding Parity S2->S3 S4 4. Extract (MeCN + 1% Acetic Acid) Disrupts Matrix Binding S3->S4 S5 5. QuEChERS Partitioning (MgSO4 / NaOAc) S4->S5 S6 6. LC-MS/MS Analysis Monitor MRM Transitions S5->S6 S7 7. Self-Validation Check Is d15 Area > 10% of Std? S6->S7

Fig 2. Self-validating experimental workflow for Fentin hydroxide extraction and analysis.

Conclusion

The transition from external calibration to d15-based Isotope Dilution Mass Spectrometry is not merely an incremental improvement; it is a fundamental requirement for the authoritative quantification of Fentin hydroxide. By utilizing Triphenyltin-d15, laboratories can neutralize the unpredictable variables of matrix suppression and extraction inefficiency, transforming a highly variable assay into a highly reproducible, self-validating analytical system.

References

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Analytical Methods (RSC Publishing).[Link]

  • Simultaneous determination of three organotin pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry. PubMed (John Wiley & Sons, Ltd).[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.[Link]

Sources

Establishing NIST Traceability for Triphenyltin Hydroxide-d15: A Comparative Guide to Isotope Dilution Mass Spectrometry Standards

Author: BenchChem Technical Support Team. Date: March 2026

Triphenyltin Hydroxide (TPTH), historically utilized as an agricultural fungicide and marine antifouling agent, is heavily monitored due to its severe environmental persistence and endocrine-disrupting toxicity. In modern analytical chemistry, quantifying trace organotins in complex environmental and biological matrices requires exceptional precision. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this task, utilizing Triphenyltin Hydroxide-d15 (TPTH-d15) as an internal standard[1].

However, the analytical accuracy of IDMS is fundamentally limited by the metrological traceability of the internal standard. This guide objectively compares NIST-traceable TPTH-d15 reference materials against non-traceable alternatives, detailing the causal mechanisms behind certification workflows, experimental design, and quantitative validation.

The Metrological Foundation: Why NIST Traceability Matters

Metrological traceability ensures that a measurement result can be related to a reference (ultimately the International System of Units, SI) through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.

For complex organometallics like TPTH-d15, establishing traceability is notoriously difficult. Traditional chromatographic purity assays (e.g., HPLC-UV) are insufficient because they only detect eluting impurities and rely on relative response factors, often missing inorganic salts or non-absorbing contaminants. To achieve true NIST traceability, reference material producers employ Quantitative Nuclear Magnetic Resonance (qNMR) [2][3].

The Causality of qNMR: qNMR is a primary ratio measurement procedure. The fundamental principle is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (e.g., protons,


) producing that signal, independent of the chemical structure. By co-dissolving TPTH-d15 with a primary standard—such as NIST Standard Reference Material (SRM) 84L (Potassium Hydrogen Phthalate) or NIST SRM 350b (Benzoic Acid)—scientists can determine the absolute mass fraction of the TPTH-d15 with measurement uncertainties often below 1.0%[2][4].

Traceability SI SI Unit (Mole/Kilogram) NIST NIST SRM 84L (Potassium Hydrogen Phthalate) SI->NIST Primary Realization qNMR 1H-qNMR Measurement (Internal Standard Method) NIST->qNMR Metrological Weighing TPTHd15 Certified TPTH-d15 Reference Material qNMR->TPTHd15 Absolute Purity Assignment

Caption: NIST Traceability Chain for TPTH-d15 via 1H-qNMR.

Comparative Analysis: Traceable vs. Non-Traceable Standards

When designing an IDMS assay, the choice of internal standard dictates the reliability of the entire method. Using a non-traceable standard introduces systemic bias that cannot be corrected downstream.

Table 1: Performance Comparison of Analytical Standards for TPTH Quantification
Standard TypeMetrological TraceabilityExpanded Uncertainty (

)
Matrix Effect CompensationMethodological Suitability
NIST-Traceable TPTH-d15 CRM Yes (Traceable to SI via NIST SRMs)< 1.0% Excellent (Identical physicochemical behavior)Absolute quantification (IDMS)
Non-Traceable TPTH-d15 None (Lot-dependent purity)5.0% - 15.0%Excellent Qualitative screening only
Tripropyltin (Surrogate IS) Yes (Traceable to SI via NIST SRMs)< 2.0%Moderate (Different extraction kinetics)Relative quantification
External Calibration (No IS) Yes (Traceable to SI via NIST SRMs)< 1.0% (Standard only)Poor (No correction for sample loss)Clean matrices only (e.g., pure water)

Key Insight: While surrogate standards like Tripropyltin are cheaper and commercially available as Certified Reference Materials (CRMs), their extraction efficiencies and derivatization kinetics differ from TPTH. TPTH-d15 is the only standard that provides a self-validating system: any analyte lost during sample preparation is proportionally mirrored by the loss of TPTH-d15, preserving the critical


 isotope ratio[5][6].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the exact mechanisms for both the certification of the reference material and its subsequent application in environmental testing.

Protocol A: Absolute Purity Certification of TPTH-d15 via -qNMR

This protocol establishes the metrological traceability of the standard before it is used in IDMS.

  • Metrological Weighing: Using an ultra-microbalance (calibrated against SI-traceable weights), precisely weigh

    
     of the TPTH-d15 candidate material and 
    
    
    
    of NIST SRM 84L (Potassium Hydrogen Phthalate) into a single vial[3][7].
  • Solvent Addition: Dissolve the mixture in

    
     of deuterated solvent (e.g., 
    
    
    
    or
    
    
    ). Causality: The solvent must be completely anhydrous to prevent proton exchange and peak broadening.
  • NMR Acquisition: Acquire the

    
    -NMR spectrum using a high-field spectrometer (e.g., 600 MHz) with a relaxation delay (
    
    
    
    ) of at least
    
    
    (longitudinal relaxation time). Causality: A sufficient relaxation delay ensures that all nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring quantitative integration.
  • Data Processing: Integrate the distinct aromatic proton signals of TPTH-d15 and the reference signals of NIST SRM 84L. Calculate the absolute mass fraction using the molar ratio and the certified purity of the NIST SRM[2][3].

Protocol B: IDMS Workflow for Environmental Speciation of TPTH

This protocol utilizes the NIST-traceable TPTH-d15 to quantify native TPTH in soil/sediment samples.

  • Isotope Spiking: Weigh

    
     of homogenized sediment. Spike the sample with 
    
    
    
    of a
    
    
    NIST-traceable TPTH-d15 solution. Allow to equilibrate for 12 hours. Causality: Equilibration ensures the labeled standard partitions into the matrix identically to the native analyte.
  • Extraction: Add

    
     of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone. Sonicate for 30 minutes. Causality: Tropolone acts as a strong chelating agent, breaking the ionic bonds between the 
    
    
    
    center and the negatively charged sediment matrix, dramatically improving extraction efficiency[5].
  • Derivatization (Ethylation): Organotins are non-volatile and cannot be analyzed by Gas Chromatography (GC). Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of freshly prepared 2% (w/v) sodium tetraethylborate (
    
    
    
    ) in an acetate buffer (pH 5.0). Shake vigorously for 15 minutes[5]. Causality:
    
    
    alkylates the ionic TPTH and TPTH-d15 into neutral, highly volatile triphenylethyltin and triphenyl-d15-ethyltin derivatives.
  • Phase Separation & Concentration: Extract the derivatized organotins into the organic hexane layer. Evaporate under a gentle nitrogen stream to

    
    .
    
  • GC-ICP-MS or GC-MS/MS Analysis: Inject

    
     into the GC system. Quantify the native TPTH concentration based on the precisely measured isotope ratio of the unlabeled vs. d15-labeled molecular ions[5][6].
    

IDMSWorkflow Sample Environmental Sample (Water/Soil) Spike Spike with NIST-Traceable TPTH-d15 (Internal Standard) Sample->Spike Extract Solvent Extraction (Hexane/Tropolone) Spike->Extract Matrix Equilibration Deriv Derivatization (Sodium Tetraethylborate) Extract->Deriv Chelation & Isolation GCMS GC-ICP-MS or GC-MS/MS Analysis Deriv->GCMS Volatilization (Ethylation) Quant Quantification via Isotope Ratio GCMS->Quant Self-Validating Data

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for TPTH quantification.

Conclusion

The transition from qualitative screening to highly defensible, quantitative organotin analysis hinges entirely on the metrological quality of the internal standard. While non-traceable TPTH-d15 is sufficient for basic method development, regulatory compliance and robust environmental monitoring demand NIST-traceable reference materials. By anchoring the IDMS workflow to SI units via qNMR certification, laboratories can eliminate systemic bias, perfectly compensate for severe matrix effects, and generate data with unimpeachable scientific integrity.

References

  • National Institutes of Health (NIH) / PMC. "Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards." PMC. Available at:[Link]

  • Separation Science. "Certified reference materials for quantitative NMR." Separation Science. Available at:[Link]

Sources

Safety Operating Guide

Triphenyltin Hydroxide-d15 (TPTH-d15): Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Immediate Action

BLUF (Bottom Line Up Front): Triphenyltin Hydroxide-d15 (TPTH-d15) is a highly toxic organotin compound.[1] Unlike standard laboratory reagents, it poses a dual threat: severe acute toxicity (fatal via inhalation/dermal contact) and long-term environmental persistence (severe marine pollutant).[1][2]

Crucial Distinction: The "-d15" suffix indicates full deuteration of the phenyl rings.[1] While this makes the compound a stable isotope (non-radioactive) used primarily as an internal standard in mass spectrometry, it does not mitigate its chemical toxicity.[1] It must be disposed of as Hazardous Chemical Waste , not radioactive waste.[1][2]

Immediate Prohibition:

  • NEVER mix with strong acids (generates toxic fumes/soluble tin cations).[1]

  • NEVER dispose of down the drain (catastrophic to aquatic life).[1]

  • NEVER use latex gloves (permeable to organotins); use Nitrile or Laminate film.[1]

Material Characterization & Hazards

To handle this material safely, you must understand why it is dangerous. The toxicity is not merely caustic; it is metabolic.[1]

Mechanism of Toxicity

TPTH acts as a potent inhibitor of oxidative phosphorylation.[1][3] It binds to the F0 subunit of ATP synthase in mitochondria, effectively shutting down the cell's energy production.[2] Additionally, it acts as an endocrine disruptor and can depolymerize tubulin, affecting cell division.[2]

Physical & Chemical Properties Table
PropertyDescriptionOperational Implication
CAS No. 76-87-9 (Unlabeled parent)Use parent CAS for safety data lookup; flag as "Deuterated" for inventory.[1]
State White/Off-white PowderHigh inhalation risk.[1][4][5] Use only in a fume hood.
Solubility Lipophilic (Hydrophobic)Water will not rinse it off. Use organic solvents for decontamination.[1]
Stability Stable Isotope (d15)Not Radioactive. No decay half-life.[1]
Reactivity Incompatible with Acids/OxidizersContact with acid releases soluble tin ions and benzene-d6.[1]
Strategic Disposal Workflow

This protocol ensures compliance with EPA standards (RCRA) and protects laboratory personnel.[1]

Step 1: Waste Segregation (The "Golden Rule")

Organotin waste must be isolated.[1] Mixing TPTH with standard organic solvent waste streams can complicate incineration profiles.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Toxic" bin.[1][2]

  • Liquid Waste: Mother liquors or stock solutions must go into a "Heavy Metal / Organotin" liquid waste stream.[1]

Step 2: Decontamination of Glassware

Because TPTH is lipophilic, a water rinse is ineffective and dangerous (it spreads the contamination).[1]

  • Primary Rinse: Rinse glassware with a small volume of Acetone or Dichloromethane (DCM) .[1] Collect this rinse in the Organotin Liquid Waste container.

  • Secondary Rinse: Rinse with Ethanol. Collect in the same waste container.

  • Final Wash: Wash with soap and water (only after organic rinses have removed the compound).[1]

Step 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers which may corrode if moisture is present.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic"

    • Constituents: "Triphenyltin Hydroxide-d15 (Organotin)"[1]

    • Hazard Checkboxes: [x] Toxic [x] Eco-Toxic[1]

Visual Workflows
Figure 1: Decision Matrix for TPTH-d15 Disposal

This diagram illustrates the logical flow for segregating solid vs. liquid waste to prevent cross-contamination.[1]

TPTH_DisposalStartTPTH-d15 Waste GeneratedTypeDetermine Waste StateStart->TypeSolidSolid Waste(Gloves, Weigh Boats, Tissues)Type->Solid Dry MaterialLiquidLiquid Waste(Stock Solutions, Rinsates)Type->Liquid Solvents/SolutionsSolid_ActionDouble Bag inClear Polyethylene BagsSolid->Solid_ActionLiquid_ActionCollect in Glass/HDPESolvent Waste BottleLiquid->Liquid_ActionSegregationCRITICAL: Do NOT mixwith Acids or OxidizersSolid_Action->SegregationLiquid_Action->SegregationLabelLabel: 'TOXIC - ORGANOTIN'(List Heavy Metal Content)Segregation->LabelDisposalTransfer to EHSfor High-Temp IncinerationLabel->Disposal

Caption: Figure 1. Segregation and packaging workflow for Triphenyltin Hydroxide-d15 waste streams.

Figure 2: Mechanism of Toxicity

Understanding the cellular impact reinforces the need for strict PPE.[1]

Toxicity_MechanismTPTHTPTH-d15(Organotin)MitochondriaMitochondria(Inner Membrane)TPTH->Mitochondria Penetrates CellATP_SynthaseATP Synthase(F0 Subunit)Mitochondria->ATP_Synthase TargetsInhibitionInhibition ofOxidative PhosphorylationATP_Synthase->Inhibition Blocks Proton ChannelCell_DeathCell Death(Apoptosis/Necrosis)Inhibition->Cell_Death Energy Depletion

Caption: Figure 2.[1] Pathway of TPTH-induced mitochondrial failure via ATP Synthase inhibition.[1][2]

Regulatory & Compliance Framework
RCRA Classification (USA)

While Triphenyltin Hydroxide is not always explicitly "P-Listed" (acutely hazardous) by name in every jurisdiction, it typically exhibits the characteristic of Toxicity .[1][2]

  • Recommended Waste Code: Consult your local EHS. In many jurisdictions, it is treated under D006 (Cadmium) or generic heavy metal codes if tin is regulated, or simply as Toxic Organic Waste .[1][2]

  • DOT Shipping: UN 2786, Organotin pesticides, solid, toxic, Class 6.1, PG II.[1][2]

Deuterium (Stable Isotope) Regulation

The "d15" label classifies this as a Stable Isotope .[1]

  • NRC Status: NOT regulated by the Nuclear Regulatory Commission (NRC).[1]

  • Disposal: Dispose of based on chemical toxicity, not radioactivity.[1][2] Do not place in radioactive waste bins (unless mixed with actual radiolabels like C-14 or H-3), as this incurs unnecessary disposal costs.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH).[1] EPA-738-R-99-014.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Triphenyltin Hydroxide.[1][4] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin Compounds.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.